JWH 116
Description
Properties
IUPAC Name |
(2-ethyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-10-18-27-23(4-2)25(22-15-8-9-17-24(22)27)26(28)21-16-11-13-19-12-6-7-14-20(19)21/h6-9,11-17H,3-5,10,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHPTHKEKSWGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C1CC)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210966 | |
| Record name | JWH-116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619294-64-3 | |
| Record name | (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-116 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-116 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKP962UAI3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of JWH-116
This technical guide provides a comprehensive overview of the synthetic cannabinoid JWH-116, designed for researchers, scientists, and drug development professionals. The document details its chemical properties, a plausible synthesis pathway, and key experimental protocols for its characterization.
Chemical Structure and Properties
JWH-116, with the IUPAC name (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone, is a synthetic cannabinoid belonging to the naphthoylindole family.[1] It is structurally an analog of JWH-018, featuring an ethyl group at the 2-position of the indole (B1671886) ring.[1]
Physicochemical Data
The key physicochemical properties of JWH-116 are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone | [1][2] |
| Molecular Formula | C₂₆H₂₇NO | [1][2][3] |
| Molecular Weight | 369.5 g/mol | [1][2][3] |
| CAS Number | 619294-64-3 | [1][2] |
| Appearance | A solution in methanol | [2] |
| SMILES | CCCCCN1C2=CC=CC=C2C(=C1CC)C(=O)C3=CC=CC4=CC=CC=C43 | [1][3] |
| InChI | InChI=1S/C26H27NO/c1-3-5-10-18-27-23(4-2)25(22-15-8-9-17-24(22)27)26(28)21-16-11-13-19-12-6-7-14-20(19)21/h6-9,11-17H,3-5,10,18H2,1-2H3 | [1][3] |
| InChIKey | AQHPTHKEKSWGPO-UHFFFAOYSA-N | [1][3] |
Solubility
| Solvent | Solubility |
| DMF | 16 mg/ml |
| DMSO | 11 mg/ml |
| Ethanol | 10 mg/ml |
Synthesis of JWH-116
The synthesis of JWH-116 can be achieved through a two-step process, which is a common method for preparing 1-alkyl-3-(1-naphthoyl)indoles. This involves the N-alkylation of 2-ethylindole followed by a Friedel-Crafts acylation with 1-naphthoyl chloride.
Experimental Protocol: Synthesis of (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone (JWH-116)
Step 1: N-Alkylation of 2-Ethylindole to form 2-Ethyl-1-pentyl-1H-indole
-
To a solution of 2-ethylindole in dimethyl sulfoxide (B87167) (DMSO), add powdered potassium hydroxide (B78521) (KOH).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopentane dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-ethyl-1-pentyl-1H-indole.
Step 2: Friedel-Crafts Acylation to form JWH-116
-
Dissolve 2-ethyl-1-pentyl-1H-indole in a dry, non-polar solvent such as dichloromethane (B109758) or toluene (B28343) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining the low temperature.
-
To this mixture, add a solution of 1-naphthoyl chloride in the same solvent dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by carefully adding ice-water, followed by dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting crude product by column chromatography on silica gel to obtain JWH-116.
Biological Activity and Signaling Pathways
JWH-116 is a potent agonist of the cannabinoid receptor 1 (CB1), with a reported binding affinity (Ki) of 52 ± 5 nM.[1] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.
CB1 Receptor Signaling Cascade
Upon agonist binding, the CB1 receptor couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ-subunit of the G-protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and reduced neuronal excitability.
Experimental Protocols
Competitive Radioligand Binding Assay for CB1 Receptor
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the CB1 receptor.[4]
Materials:
-
Cell membranes expressing human CB1 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
Test compound (JWH-116)
-
Non-specific binding control (e.g., a high concentration of a known CB1 agonist)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)[4]
-
96-well plates
-
Cell harvester and glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of JWH-116 in assay buffer.
-
Dilute the radioligand to a final concentration of ~0.5-1.0 nM in assay buffer.[4]
-
Prepare the non-specific binding control.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Incubation: Incubate the plate at 30°C for 90 minutes.[4]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer.[4]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[4]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of JWH-116.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
G Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channel Activation Assay
This assay measures the functional consequence of CB1 receptor activation by assessing the opening of GIRK channels. A common method involves using a thallium flux assay in a cell line co-expressing the CB1 receptor and GIRK channels.
Principle:
Activation of the CB1 receptor by an agonist like JWH-116 leads to the activation of GIRK channels. The assay uses thallium (Tl⁺) as a surrogate for potassium (K⁺). When the GIRK channels open, Tl⁺ flows into the cells, and its intracellular concentration is measured using a Tl⁺-sensitive fluorescent dye.
General Protocol Outline:
-
Cell Culture: Use a stable cell line (e.g., HEK293) co-expressing the human CB1 receptor and the desired GIRK channel subunits (e.g., GIRK1/2).
-
Cell Plating: Seed the cells into a 96- or 384-well plate.
-
Dye Loading: Incubate the cells with a Tl⁺-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of JWH-116 to the wells.
-
Thallium Flux: Add a stimulus buffer containing Tl⁺.
-
Fluorescence Reading: Measure the change in fluorescence over time using a plate reader. An increase in fluorescence indicates Tl⁺ influx and, therefore, GIRK channel activation.
-
Data Analysis: Plot the fluorescence change against the log concentration of JWH-116 to generate a dose-response curve and determine the EC₅₀ value.
This guide provides a foundational understanding of the chemical and biological aspects of JWH-116 for research and development purposes. All experimental work should be conducted in accordance with local regulations and safety guidelines.
References
JWH-116: An In-Depth Technical Guide to its Mechanism of Action on CB1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-116 is a synthetic cannabinoid belonging to the naphthoylindole family. As an analog of the well-studied compound JWH-018, it is recognized as a ligand for the cannabinoid type 1 (CB1) receptor.[1] The CB1 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and is the primary mediator of the psychoactive effects of cannabinoids.[2] This technical guide provides a comprehensive overview of the mechanism of action of JWH-116 at the CB1 receptor, detailing its binding affinity, expected functional activity, and the experimental protocols used for its characterization.
Quantitative Data Summary
Table 1: Binding Affinity of JWH-116 at the Human CB1 Receptor
| Compound | Parameter | Value (nM) | Assay Type |
| JWH-116 | Kᵢ | 52 ± 5 | Radioligand Competition Assay |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Pharmacological Profile of JWH-018 at the Human CB1 Receptor (for comparative purposes)
| Parameter | Value | Assay Type |
| Kᵢ (nM) | 3.38 | Radioligand Competition Assay |
| EC₅₀ (nM) | 20.2 | [³⁵S]GTPγS Binding Assay |
| Eₘₐₓ (%) | 163 | [³⁵S]GTPγS Binding Assay |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect): The maximum response achievable by a drug.
Mechanism of Action at the CB1 Receptor
JWH-116, as a naphthoylindole synthetic cannabinoid, is presumed to act as an agonist at the CB1 receptor. This mechanism is initiated by the binding of JWH-116 to the receptor, which induces a conformational change. This change facilitates the coupling of the receptor to intracellular heterotrimeric G proteins, primarily of the Gᵢ/Gₒ family.
Upon activation, the G protein releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP). This leads to the dissociation of the Gα subunit from the Gβγ dimer. Both the activated Gαᵢ/ₒ subunit and the Gβγ dimer then modulate the activity of various downstream effector proteins.
The primary signaling cascade involves the inhibition of adenylyl cyclase by the Gαᵢ/ₒ subunit, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ dimer can also modulate other effectors, including the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This complex signaling cascade ultimately leads to the modulation of neurotransmitter release, which underlies the physiological and psychoactive effects of CB1 receptor agonists.
Signaling Pathway Diagram
Caption: Canonical CB1 receptor signaling pathway upon agonist activation.
Experimental Protocols
The characterization of JWH-116's interaction with the CB1 receptor involves several key in vitro assays. The following are detailed methodologies for these experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or brain tissue homogenates.
-
Radioligand: A high-affinity CB1 receptor ligand labeled with a radioisotope, such as [³H]CP55,940.
-
Test Compound: JWH-116.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand (e.g., 10 µM WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Preparation: Prepare serial dilutions of JWH-116 in assay buffer. Dilute the radioligand to a final concentration near its Kₔ value.
-
Incubation: In a 96-well plate, combine the receptor membranes, radioligand, and either assay buffer (for total binding), the non-specific binding control, or varying concentrations of JWH-116.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of JWH-116 to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, providing a measure of receptor activation.
Materials:
-
Receptor Source: Membranes from cells expressing the human CB1 receptor.
-
Radioligand: [³⁵S]GTPγS.
-
GDP: Guanosine diphosphate.
-
Test Compound: JWH-116.
-
Positive Control: A known CB1 receptor agonist (e.g., CP55,940).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
Filtration System and Scintillation Counter.
Procedure:
-
Preparation: Prepare serial dilutions of JWH-116.
-
Incubation: In a 96-well plate, combine receptor membranes, GDP, and varying concentrations of JWH-116 or the positive control.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. Plot the stimulated [³⁵S]GTPγS binding against the log concentration of JWH-116 to determine the EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
This assay measures the ability of a CB1 receptor agonist to inhibit the production of cAMP, typically stimulated by forskolin (B1673556).
Materials:
-
Cells: Whole cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Forskolin: An adenylyl cyclase activator.
-
Test Compound: JWH-116.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, ELISA, or BRET).
Procedure:
-
Cell Culture: Plate the CB1-expressing cells in a 96-well plate and grow to confluence.
-
Incubation: Pre-treat the cells with varying concentrations of JWH-116 for a short period.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a defined time (e.g., 15-30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of JWH-116 to determine the EC₅₀ and Eₘₐₓ values.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing JWH-116 at the CB1 receptor.
Conclusion
JWH-116 is a synthetic cannabinoid that binds to the CB1 receptor with moderate affinity. Based on its structural similarity to other naphthoylindoles, it is expected to function as a CB1 receptor agonist, leading to the inhibition of adenylyl cyclase and modulation of ion channels. While specific functional data for JWH-116 is not widely published, the experimental protocols detailed in this guide provide a robust framework for its comprehensive pharmacological characterization. Further research is warranted to fully elucidate the potency and efficacy of JWH-116 at the CB1 receptor and to understand its complete pharmacological profile.
References
JWH-116: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-116 is a synthetic cannabinoid of the naphthoylindole class. As a potent ligand for the cannabinoid receptors, particularly the CB1 receptor, it has been a subject of interest in forensic and pharmacological research. This technical guide provides an in-depth overview of JWH-116, including its chemical properties, synthesis, analytical characterization, and biological activity, with a focus on its interaction with the CB1 receptor and the subsequent signaling pathways.
Core Data Summary
The fundamental physicochemical properties of JWH-116 are summarized below.
| Property | Value | Reference |
| CAS Number | 619294-64-3 | [1] |
| Molecular Formula | C₂₆H₂₇NO | [1] |
| Molecular Weight | 369.5 g/mol | [1] |
| IUPAC Name | (2-ethyl-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone |
Synthesis Protocol
The synthesis of JWH-116 can be achieved through a two-step process analogous to the synthesis of other JWH compounds like JWH-018 and JWH-073. The general methodology involves a Friedel-Crafts acylation followed by N-alkylation.
Step 1: Friedel-Crafts Acylation of 2-ethylindole
-
Reactants: 2-ethylindole and 1-naphthoyl chloride.
-
Reagents: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or carbon disulfide).
-
Procedure:
-
Dissolve 2-ethylindole in the anhydrous solvent and cool the mixture in an ice bath.
-
Slowly add the Lewis acid to the solution while stirring.
-
Add 1-naphthoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate, (2-ethyl-1H-indol-3-yl)(naphthalen-1-yl)methanone, by column chromatography.
-
Step 2: N-Alkylation of the Indole (B1671886) Intermediate
-
Reactants: The purified intermediate from Step 1 and 1-bromopentane (B41390).
-
Reagents: A base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), in a suitable polar aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)).
-
Procedure:
-
Dissolve the intermediate in the solvent.
-
Add the base portion-wise at 0 °C.
-
Stir the mixture for a short period to allow for the deprotonation of the indole nitrogen.
-
Add 1-bromopentane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product, JWH-116, by column chromatography or recrystallization.
-
Analytical Characterization
The structural confirmation and purity assessment of synthesized JWH-116 are crucial. The following analytical techniques are typically employed:
| Analytical Technique | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides the retention time and a mass spectrum with a characteristic molecular ion peak (m/z) and fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the chemical structure by showing the expected chemical shifts, coupling constants, and integration values for all protons and carbons in the molecule. |
| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the compound and can be used for quantification. |
Biological Activity and Experimental Protocols
JWH-116 is a known agonist of the cannabinoid CB1 receptor. Its biological activity can be characterized through various in vitro assays.
CB1 Receptor Binding Affinity (Ki) Determination
The binding affinity of JWH-116 to the CB1 receptor is a key parameter to quantify its potency. This is typically determined using a competitive radioligand binding assay.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-proteins coupled to the CB1 receptor upon agonist binding.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, EDTA, and GDP.
-
Procedure:
-
Incubate the cell membranes with varying concentrations of JWH-116 in the presence of a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
The reaction is initiated by the addition of the membranes and incubated at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of bound [³⁵S]GTPγS on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a non-labeled GTP analog) from the total binding. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Activity Assays
1. cAMP Accumulation Assay
Activation of the Gi/o-coupled CB1 receptor by an agonist like JWH-116 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Experimental Protocol:
-
Cell Culture: Use a cell line expressing the CB1 receptor.
-
Procedure:
-
Pre-treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Add varying concentrations of JWH-116 to the cells and incubate.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Generate a dose-response curve to determine the EC₅₀ value for the inhibition of cAMP production.
2. ERK Phosphorylation Assay
CB1 receptor activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK), a downstream signaling event.
Experimental Protocol:
-
Cell Culture: Use a suitable cell line expressing the CB1 receptor.
-
Procedure:
-
Starve the cells in a serum-free medium to reduce basal ERK phosphorylation.
-
Stimulate the cells with different concentrations of JWH-116 for a specific time period (e.g., 5-10 minutes).
-
Lyse the cells and determine the levels of phosphorylated ERK (p-ERK) and total ERK using Western blotting or a cell-based ELISA kit.
-
-
Data Analysis: Quantify the ratio of p-ERK to total ERK to determine the dose-dependent activation of the ERK pathway.
Signaling Pathway
As a CB1 receptor agonist, JWH-116 initiates a cascade of intracellular events upon binding to the receptor.
Caption: JWH-116 signaling pathway via the CB1 receptor.
Experimental Workflow Diagram
The general workflow for characterizing a novel synthetic cannabinoid like JWH-116 is outlined below.
Caption: Experimental workflow for JWH-116 characterization.
References
The Pharmacological Profile of JWH-116: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JWH-116 is a synthetic cannabinoid receptor agonist belonging to the naphthoylindole family of compounds. As a derivative of the potent and widely studied synthetic cannabinoid JWH-018, JWH-116 is of significant interest to the scientific community for its potential interactions with the endocannabinoid system. This technical guide provides a comprehensive overview of the pharmacological profile of JWH-116, including its chemical properties, binding affinities for cannabinoid receptors, and presumed functional activity and signaling pathways. Detailed experimental protocols for the characterization of such compounds are also provided to facilitate further research. While specific experimental data for JWH-116 is limited in publicly accessible literature, this guide consolidates the available information and outlines the standard methodologies for its comprehensive evaluation.
Chemical Profile
JWH-116, with the IUPAC name (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone, is a structurally distinct synthetic cannabinoid.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone |
| Molecular Formula | C₂₆H₂₇NO |
| Molar Mass | 369.508 g/mol [1] |
| Appearance | Solution in methanol (B129727) (as commonly supplied)[2] |
| SMILES | CCCCCN1C2=CC=CC=C2C(=C1CC)C(=O)C3=CC=CC4=CC=CC=C43[1] |
| InChI Key | AQHPTHKEKSWGPO-UHFFFAOYSA-N[1] |
Receptor Binding Affinity
JWH-116 is known to be a ligand for the cannabinoid type 1 (CB1) receptor.[1][3] The binding affinity is a critical parameter in determining the potential potency of a cannabinoid ligand. The available data on the binding affinity of JWH-116 is presented below.
| Receptor | Radioligand | Kᵢ (nM) | Reference |
| CB1 | Not Specified | 52 ± 5 | [1][3] |
| CB2 | Not Available | Not Available |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Functional Activity
| Assay Type | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |
| G-Protein Activation ([³⁵S]GTPγS) | CB1 | Not Available | Not Available |
| CB2 | Not Available | Not Available | |
| Adenylyl Cyclase Inhibition | CB1 | Not Available | Not Available |
| CB2 | Not Available | Not Available |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect): The maximum biological response a drug can produce.
Signaling Pathways
As a presumed CB1 receptor agonist, JWH-116 is expected to activate the canonical signaling pathways associated with this G-protein coupled receptor (GPCR). The primary signaling cascade involves the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.
G-Protein Coupling and Adenylyl Cyclase Inhibition
Upon binding of an agonist like JWH-116, the CB1 receptor undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gαi/o). The activated Gαi subunit dissociates from the Gβγ dimer and subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
MAPK/ERK Pathway Activation
The Gβγ subunit, upon dissociation, can activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. This involves a series of phosphorylation events, leading to the activation of extracellular signal-regulated kinases (ERK), which can then translocate to the nucleus to regulate gene transcription and cellular processes.
Experimental Protocols
The following are detailed methodologies for the key experiments required to fully characterize the pharmacological profile of JWH-116.
Radioligand Binding Assay (Competitive Binding)
This protocol describes a standard competitive binding assay to determine the binding affinity (Kᵢ) of JWH-116 for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing either human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and protein concentration is determined.
-
Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (JWH-116).
-
Incubation: The reaction mixture is incubated at 30°C for 60-90 minutes to allow for binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of JWH-116 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
[³⁵S]GTPγS Binding Assay (Functional Assay)
This assay measures the ability of JWH-116 to activate G-proteins coupled to cannabinoid receptors, providing a measure of its potency (EC₅₀) and efficacy (Eₘₐₓ) as an agonist.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Conditions: The assay is performed in a buffer containing GDP (to ensure G-proteins are in their inactive state) and [³⁵S]GTPγS.
-
Incubation: Cell membranes are incubated with varying concentrations of JWH-116 in the presence of GDP and [³⁵S]GTPγS at 30°C for 60 minutes. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: A dose-response curve is generated by plotting the amount of specifically bound [³⁵S]GTPγS against the concentration of JWH-116. The EC₅₀ and Eₘₐₓ values are determined from this curve. The Eₘₐₓ is often expressed relative to a standard full agonist.
cAMP Accumulation Assay (Functional Assay)
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1/CB2 receptor activation.
Methodology:
-
Cell Culture: Whole cells (e.g., CHO or HEK293) stably expressing CB1 or CB2 receptors are used.
-
Assay Conditions: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Adenylyl cyclase is then stimulated with forskolin.
-
Incubation: The cells are incubated with varying concentrations of JWH-116 in the presence of forskolin.
-
Quantification: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is then measured using a commercially available kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis: A dose-response curve is constructed by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of JWH-116. The IC₅₀ (functionally equivalent to EC₅₀ in this inhibitory assay) and the maximal inhibition (Eₘₐₓ) are determined.
Synthesis
JWH-116 can be synthesized through a multi-step process common for naphthoylindoles. A plausible synthetic route is outlined below.
General Procedure:
-
N-Alkylation of 2-Ethylindole: 2-Ethylindole is deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF). The resulting anion is then reacted with an alkylating agent, such as 1-bromopentane, to yield 1-pentyl-2-ethylindole.
-
Friedel-Crafts Acylation: The 1-pentyl-2-ethylindole is then acylated at the 3-position of the indole ring using 1-naphthoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane).
-
Purification: The final product, JWH-116, is purified from the reaction mixture using standard techniques such as column chromatography.
Conclusion
JWH-116 is a synthetic cannabinoid with a known high affinity for the CB1 receptor. While a comprehensive pharmacological profile, including its CB2 receptor affinity and functional activity at both receptors, is not yet fully elucidated in the public domain, this guide provides the foundational knowledge and standard experimental procedures necessary for its thorough investigation. Further research is warranted to fully characterize the pharmacological and toxicological properties of JWH-116 and to understand its potential impact on the endocannabinoid system. The protocols and pathway diagrams presented herein serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.
References
JWH-116: A Technical Guide to Cannabinoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
JWH-116 is a synthetic cannabinoid of the naphthoylindole family, structurally related to the well-known compound JWH-018.[1][2] As with other synthetic cannabinoids, its pharmacological effects are primarily mediated through interaction with the cannabinoid receptors, CB1 and CB2. This document provides a comprehensive overview of the binding affinity of JWH-116 for these receptors, details the experimental methodologies used for such determinations, and illustrates the associated signaling pathways. This guide is intended to serve as a technical resource for professionals engaged in cannabinoid research and drug development.
Quantitative Binding Affinity of JWH-116
The binding affinity of a compound for a receptor is a critical parameter in pharmacology, indicating the strength of the interaction between the ligand and the receptor. It is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand. A lower Ki value signifies a higher binding affinity.
The binding affinity of JWH-116 for the human CB1 receptor has been determined, while comprehensive data for its affinity to the CB2 receptor is not as readily available in the scientific literature.
| Compound | Receptor | Binding Affinity (Ki) |
| JWH-116 | CB1 | 52 ± 5 nM[1][2] |
| JWH-116 | CB2 | Not Reported |
Table 1: Binding Affinity of JWH-116 for Cannabinoid Receptors.
Experimental Protocols for Receptor Binding Assays
The determination of cannabinoid receptor binding affinity is typically achieved through competitive radioligand binding assays. These assays are fundamental in characterizing the interaction of novel compounds with their target receptors.
General Principles
Competitive binding assays involve the use of a radiolabeled ligand (e.g., [³H]CP-55,940 or [³H]SR141716A), which has a known high affinity for the receptor of interest. The assay measures the ability of a non-labeled test compound, such as JWH-116, to displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
Typical Experimental Workflow
A generalized workflow for a competitive radioligand binding assay is as follows:
-
Membrane Preparation: Cell membranes expressing the target receptor (CB1 or CB2) are prepared. This can be from cultured cell lines (e.g., CHO or HEK293 cells) transfected to express the human cannabinoid receptors, or from tissue homogenates known to be rich in these receptors (e.g., rodent brain for CB1).
-
Incubation: The prepared membranes are incubated in a buffer solution containing the radioligand at a fixed concentration and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated.
Cannabinoid Receptor Signaling Pathways
CB1 and CB2 receptors are G protein-coupled receptors (GPCRs). Upon activation by an agonist like JWH-116, they initiate a cascade of intracellular signaling events.
CB1 Receptor Signaling
CB1 receptors are predominantly expressed in the central nervous system and are responsible for the psychoactive effects of cannabinoids. Their activation typically leads to:
-
Inhibition of Adenylyl Cyclase: Through coupling to Gi/o proteins, CB1 receptor activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The βγ subunits of the activated G protein can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of inwardly rectifying potassium channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can also stimulate various MAPK pathways, including ERK1/2, JNK, and p38 MAPK, which are involved in regulating cell growth, differentiation, and apoptosis.
CB2 Receptor Signaling
CB2 receptors are primarily found in the immune system and peripheral tissues. Their activation is associated with immunomodulatory effects. The signaling pathways are similar in some respects to CB1 but with distinct downstream consequences:
-
Inhibition of Adenylyl Cyclase: Similar to CB1, CB2 receptor activation via Gi/o proteins leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.
-
Activation of MAPK Pathways: CB2 receptor stimulation also activates MAPK pathways, which play a crucial role in regulating immune cell function, including proliferation, differentiation, and cytokine release.
-
Modulation of Other Signaling Cascades: CB2 receptor activation can influence other pathways, such as the PI3K/Akt pathway, which is important for cell survival and proliferation.
References
In Vitro Characterization of JWH-116: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JWH-116 is a synthetic cannabinoid receptor agonist belonging to the naphthoylindole family. This technical guide provides a comprehensive overview of the available in vitro characterization of JWH-116, with a focus on its receptor binding profile and predicted functional activity based on related compounds. While specific functional data for JWH-116 is limited in publicly available literature, this guide outlines the standard experimental protocols used for its characterization and presents data for structurally similar compounds to provide a comparative context. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study of synthetic cannabinoids.
Introduction
JWH-116, with the IUPAC name (1-ethyl-3-(1-naphthoyl)indole), is a synthetic cannabinoid that has been identified as a ligand for the cannabinoid receptors. As a member of the JWH series of compounds, its pharmacological profile is of significant interest to the scientific community for both its potential therapeutic applications and its implications in the context of drugs of abuse. A thorough in vitro characterization is the first step in understanding the molecular mechanisms of action of such compounds. This guide summarizes the known binding affinities and provides detailed methodologies for key in vitro assays.
Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
Data Presentation: Receptor Binding Affinity of JWH-116 and Comparators
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity (CB1/CB2) |
| JWH-116 | 52 ± 5[1] | Data Not Available | Data Not Available |
| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.60 | 3.06 |
| Δ⁹-THC | 40.7 | 36.4 | 1.12 |
| CP 55,940 | 0.58 ± 0.09 | 0.68 ± 0.12 | 0.85 |
Note: Data for JWH-018, Δ⁹-THC, and CP 55,940 are provided for comparative purposes. The selectivity is calculated as Ki (CB2) / Ki (CB1).
Functional Activity
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the cannabinoid receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation:
-
Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells) are prepared.
-
Cells are harvested and homogenized in a hypotonic buffer.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Membranes (5-20 µg of protein per well) are incubated in an assay buffer containing GDP (typically 1-10 µM) to ensure G-proteins are in their inactive state.
-
Increasing concentrations of the test compound (e.g., JWH-116) are added to the wells.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
The plate is incubated at 30°C for 60-90 minutes with gentle agitation.
-
The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then plotted as specific binding versus the log concentration of the agonist, and a sigmoidal dose-response curve is fitted to determine the EC50 (potency) and Emax (efficacy) values.
-
cAMP Accumulation Assay
Cannabinoid receptors are typically coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture and Treatment:
-
Cells stably expressing the cannabinoid receptor of interest (e.g., CHO-hCB1 or CHO-hCB2) are seeded in multi-well plates.
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
Increasing concentrations of the test compound (e.g., JWH-116) are then added to the wells.
-
-
cAMP Measurement:
-
After an incubation period, the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, which is often based on competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis:
-
The results are expressed as the percentage inhibition of forskolin-stimulated cAMP levels.
-
The data are plotted against the log concentration of the agonist, and a dose-response curve is fitted to determine the IC50 (the concentration that inhibits 50% of the forskolin-stimulated cAMP production), which corresponds to the EC50 for the inhibitory effect. The Emax represents the maximum inhibition of cAMP production.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway for cannabinoid receptors and the general workflows for the described experimental assays.
Conclusion
JWH-116 is a synthetic cannabinoid with a known binding affinity for the CB1 receptor. However, a complete in vitro characterization, including its affinity for the CB2 receptor and its functional potency and efficacy, is not yet publicly available. The experimental protocols detailed in this guide provide a standardized framework for researchers to conduct these necessary investigations. A comprehensive understanding of the in vitro pharmacology of JWH-116 is essential for elucidating its mechanism of action and for predicting its physiological and potential toxicological effects. Further research is warranted to fully characterize the in vitro profile of this compound.
References
JWH-116 as a JWH-018 Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of JWH-116, a synthetic cannabinoid of the naphthoylindole family, as an analog of the well-characterized compound JWH-018. Both JWH-018 and JWH-116 are potent ligands for cannabinoid receptors and have been the subject of extensive research due to their psychoactive effects and potential therapeutic applications. This document aims to consolidate the available scientific data on their chemical properties, receptor pharmacology, and signaling pathways. It also provides detailed experimental protocols relevant to the study of these compounds, intended for use by researchers and professionals in the field of drug development.
JWH-018 (1-pentyl-3-(1-naphthoyl)indole) was synthesized by Dr. John W. Huffman and has been identified as a full agonist at both CB1 and CB2 cannabinoid receptors. It gained notoriety as a primary component in various "Spice" or "K2" herbal incense products. Its potent cannabimimetic effects are well-documented and are attributed to its high affinity for the CB1 receptor.
JWH-116 ((2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone) is a structural analog of JWH-018, distinguished by an ethyl group at the 2-position of the indole (B1671886) ring. This structural modification is expected to influence its pharmacological profile, including its binding affinity, selectivity, and functional activity at cannabinoid receptors. This guide will explore the known characteristics of JWH-116 and compare them to JWH-018, while also highlighting areas where further research is needed to fully elucidate its properties.
Chemical Structures and Properties
The chemical structures of JWH-018 and JWH-116 are presented below. Both compounds share a common naphthoylindole core, with a pentyl chain attached to the indole nitrogen. The key structural difference is the presence of an ethyl group at the C2 position of the indole ring in JWH-116.
JWH-018
-
IUPAC Name: (Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
-
Molecular Formula: C24H23NO
-
Molar Mass: 341.45 g/mol
JWH-116
-
IUPAC Name: (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone
-
Molecular Formula: C26H27NO
-
Molar Mass: 369.50 g/mol
Quantitative Pharmacological Data
This section summarizes the available quantitative data on the receptor binding affinities and functional activities of JWH-018 and JWH-116. The data is presented in tabular format for ease of comparison. It is important to note that while JWH-018 has been extensively studied, there is a significant lack of published data for JWH-116, particularly concerning its CB2 receptor affinity and functional activity.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 |
| JWH-116 | 52 ± 5 | Data Not Available |
Table 2: Functional Activity (EC50)
| Compound | Assay | Receptor | EC50 (nM) |
| JWH-018 | ERK1/2 Phosphorylation | CB1 | 4.4 |
| Receptor Internalization | CB1 | 2.8 | |
| cAMP Inhibition | CB1 | 102 | |
| cAMP Inhibition | CB2 | 133 | |
| JWH-116 | All Assays | CB1/CB2 | Data Not Available |
Signaling Pathways
JWH-018, as a full agonist at both CB1 and CB2 receptors, activates multiple downstream signaling pathways upon receptor binding. These G-protein coupled receptors (GPCRs) primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of cannabinoid receptors can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and promote receptor internalization, a process involved in receptor desensitization and regulation.
While the specific signaling pathways activated by JWH-116 have not been experimentally determined, its structural similarity to JWH-018 suggests that it likely engages similar intracellular signaling cascades.
Caption: Proposed signaling pathway for JWH-116 and JWH-018.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of synthetic cannabinoids like JWH-116 and JWH-018.
Synthesis of JWH-116
The synthesis of JWH-116 involves a two-step process starting from 2-ethylindole.
Caption: Synthetic workflow for JWH-116.
Step 1: N-Alkylation of 2-Ethylindole
-
To a solution of 2-ethylindole in a suitable aprotic solvent (e.g., dimethylformamide), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 1-bromopentane dropwise and continue stirring at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-ethyl-1-pentyl-1H-indole.
Step 2: Friedel-Crafts Acylation
-
To a solution of 2-ethyl-1-pentyl-1H-indole in a dry, non-polar solvent (e.g., dichloromethane), add a Lewis acid (e.g., aluminum chloride) at 0 °C.
-
Add a solution of 1-naphthoyl chloride in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield JWH-116.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for cannabinoid receptors.
Caption: Workflow for radioligand binding assay.
-
Membrane Preparation: Homogenize cells or tissues expressing the cannabinoid receptor of interest in a suitable buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940), and varying concentrations of the test compound (JWH-116 or JWH-018).
-
Incubation: Incubate the plate at a controlled temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the ability of a compound to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
Caption: Workflow for cAMP functional assay.
-
Cell Culture: Culture cells stably or transiently expressing the cannabinoid receptor of interest in a suitable medium. Seed the cells into 96-well plates and allow them to adhere overnight.
-
Assay: Wash the cells with serum-free medium. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of the test compound (JWH-116 or JWH-018) to the wells, followed by the addition of forskolin (an adenylyl cyclase activator).
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the EC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect) by non-linear regression analysis.
ERK1/2 Phosphorylation Assay
This protocol measures the activation of the MAP kinase signaling pathway, another downstream effect of cannabinoid receptor activation.
Caption: Workflow for ERK1/2 phosphorylation assay.
-
Cell Culture and Serum Starvation: Seed cells expressing the cannabinoid receptor of interest in culture plates. Prior to the experiment, serum-starve the cells for several hours to reduce basal levels of ERK phosphorylation.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (JWH-116 or JWH-018) for a short period (typically 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Plot the ratio of p-ERK to total ERK against the logarithm of the test compound concentration. Determine the EC50 value by non-linear regression analysis.
Conclusion
JWH-018 is a well-characterized synthetic cannabinoid that serves as a valuable reference compound for understanding the pharmacology of naphthoylindole analogs. Its high affinity for both CB1 and CB2 receptors and its full agonist activity at these receptors are well-established.
JWH-116, as a close structural analog of JWH-018, is predicted to exhibit similar pharmacological properties. However, the available data on JWH-116 is limited, with only its CB1 receptor binding affinity being reported. To fully understand the pharmacological profile of JWH-116 and its potential as a research tool or therapeutic agent, further in-depth studies are required. These should include the determination of its CB2 receptor binding affinity and its functional activity in various signaling pathways, such as cAMP inhibition and ERK1/2 phosphorylation. The experimental protocols provided in this guide offer a framework for conducting such investigations. A comprehensive comparative analysis of JWH-116 and JWH-018 will provide valuable insights into the structure-activity relationships of 2-substituted naphthoylindoles and contribute to the broader understanding of cannabinoid receptor pharmacology.
The Regulatory Landscape and Scientific Profile of JWH-116 for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the legal status of the synthetic cannabinoid JWH-116 for research purposes across key global jurisdictions. It also presents available scientific data on its receptor binding affinity and outlines standard experimental protocols relevant to its study. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating the properties of novel psychoactive substances.
Legal Status of JWH-116
The legal framework governing the research use of JWH-116 is complex and varies significantly by country. As a synthetic cannabinoid, it is often subject to broad legislative controls targeting entire chemical classes. Researchers must ensure strict adherence to all national and local regulations.
Table 1: Summary of Legal Status of JWH-116 in Select Jurisdictions
| Jurisdiction | Legal Status | Legislative Framework | Key Notes for Researchers |
| United States | Schedule I Controlled Substance | Controlled Substances Act (CSA) | As a CB1 receptor agonist of the 3-(1-naphthoyl)indole (B1666303) class, JWH-116 is classified as a Schedule I substance, indicating a high potential for abuse and no currently accepted medical use.[1] Research requires specific registration with the Drug Enforcement Administration (DEA).[2][3] The Controlled Substance Analogue Enforcement Act may also apply.[4][5] |
| United Kingdom | Class B Drug | Misuse of Drugs Act 1971 | Possession, supply, and production are unlawful without a Home Office license.[1][6][7][8] Researchers must obtain the appropriate licenses for any experimental work. |
| Germany | NpSG (New Psychoactive Substances Act) | Neue-psychoaktive-Stoffe-Gesetz (NpSG) | Use is restricted to industrial and scientific purposes only.[1] This allows for legitimate research, but distribution and possession for other purposes are prohibited. |
| European Union | Monitored as a New Psychoactive Substance (NPS) | EU Early Warning System (EWS) | The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors JWH compounds as NPS.[9][10][11] While not an EU-wide ban, this status often leads to individual member states implementing control measures. Researchers should consult the specific regulations of the country in which they operate. |
Scientific Data and Receptor Profile
JWH-116 is a naphthoylindole-based synthetic cannabinoid, structurally related to the well-known compound JWH-018.[1] It was synthesized as part of a wider investigation into the structure-activity relationships of cannabinoid ligands.[12] Its primary pharmacological activity is mediated through its interaction with cannabinoid receptors.
Table 2: Quantitative Pharmacological Data for JWH-116
| Parameter | Receptor | Value |
| Binding Affinity (Ki) | CB1 | 52 ± 5 nM |
Data sourced from Huffman et al. (2003) as cited in Wikipedia and Cayman Chemical.[1][13]
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize synthetic cannabinoids like JWH-116. Researchers must adapt these protocols based on their specific laboratory conditions and equipment.
Cannabinoid Receptor Binding Assay
This protocol determines the affinity of a compound for the CB1 and CB2 receptors.
Caption: Workflow for determining receptor binding affinity.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with bovine serum albumin) is used for all dilutions and incubations.
-
Incubation: Membranes are incubated with a known concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound (JWH-116).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
JWH-116, as a CB1 receptor agonist, activates intracellular signaling cascades. The diagram below illustrates the canonical GPCR signaling pathway initiated by cannabinoid receptor activation.
Caption: Activation of the CB1 receptor by JWH-116.
This pathway typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Functional assays, such as cAMP accumulation assays or GTPγS binding assays, are employed to quantify the efficacy and potency of agonists like JWH-116 in activating this pathway.
Conclusion
JWH-116 is a potent synthetic cannabinoid with a well-defined legal status in several major countries, generally classified as a controlled or regulated substance. Its use in research is permissible under strict licensing and regulatory compliance. The available scientific data confirms its high affinity for the CB1 receptor, and established in vitro methods can be used to further elucidate its pharmacological profile. Researchers must remain vigilant of the evolving legal landscape and conduct all studies in accordance with the highest ethical and regulatory standards.
References
- 1. JWH-116 - Wikipedia [en.wikipedia.org]
- 2. dea.gov [dea.gov]
- 3. FDA and Cannabis: Research and Drug Approval Process | FDA [fda.gov]
- 4. Synthetic Cannabinoids and Federal Law | Eisner Gorin LLP [thefederalcriminalattorneys.com]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. Misuse of Drugs Act 1971 - Wikipedia [en.wikipedia.org]
- 7. Misuse of Drugs Act 1971 [legislation.gov.uk]
- 8. Misuse of drugs legislation | Department of Health [health-ni.gov.uk]
- 9. drugsandalcohol.ie [drugsandalcohol.ie]
- 10. drugsandalcohol.ie [drugsandalcohol.ie]
- 11. researchgate.net [researchgate.net]
- 12. axisfortox.com [axisfortox.com]
- 13. caymanchem.com [caymanchem.com]
JWH-116: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic cannabinoid JWH-116, a compound of significant interest in cannabinoid receptor research. This document details its chemical properties, pharmacological data, and the methodologies employed in its characterization.
Core Chemical and Pharmacological Properties
JWH-116, a naphthoylindole class synthetic cannabinoid, is structurally related to the well-known compound JWH-018.[1] Its chemical identity and interaction with cannabinoid receptors are fundamental to understanding its biological activity.
IUPAC Name and Chemical Formula
Quantitative Pharmacological Data
The primary pharmacological characteristic of JWH-116 is its affinity for the cannabinoid type 1 (CB1) receptor. Quantitative data on its binding affinity is crucial for assessing its potency and potential physiological effects.
| Parameter | Value | Receptor | Reference |
| Ki (Binding Affinity) | 52 nM | CB1 | [1][3][5] |
Experimental Protocols
This section outlines the methodologies for the synthesis and pharmacological evaluation of JWH-116, providing a framework for its scientific investigation.
Synthesis of JWH-116
The synthesis of JWH-116 follows a general procedure for N-alkyl-3-acylindoles. A two-step process is typically employed:
-
Friedel-Crafts Acylation: Indole is acylated with 1-naphthoyl chloride in the presence of a Lewis acid catalyst, such as diethylaluminium chloride, in an appropriate solvent like toluene. This step forms the intermediate (1H-indol-3-yl)(naphthalen-1-yl)methanone.
-
N-Alkylation: The intermediate is then N-alkylated using an alkyl halide, in this case, 1-bromopentane, in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethylformamide (DMF) or acetone (B3395972) to yield (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone (JWH-116).
Purification of the final product is typically achieved through column chromatography or recrystallization.
Cannabinoid Receptor Binding Assay
The binding affinity of JWH-116 for the CB1 receptor was determined using a competitive radioligand binding assay. The following protocol is a standard method used for such determinations:
-
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
Radioligand: [³H]CP 55,940, a high-affinity cannabinoid agonist.
-
Non-specific binding control: A high concentration of a non-labeled cannabinoid agonist (e.g., WIN 55,212-2).
-
Assay buffer (e.g., Tris-HCl buffer with bovine serum albumin).
-
JWH-116 in various concentrations.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of the radioligand ([³H]CP 55,940) and varying concentrations of the test compound (JWH-116).
-
A parallel set of incubations is performed in the presence of a high concentration of a non-labeled agonist to determine non-specific binding.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of JWH-116 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The interaction of JWH-116 with the CB1 receptor initiates a cascade of intracellular signaling events. Understanding these pathways and the workflow for their investigation is critical for characterizing the compound's functional activity.
Cannabinoid Receptor Signaling Pathway
Upon binding of an agonist like JWH-116, the CB1 receptor, a G-protein coupled receptor (GPCR), activates heterotrimeric G-proteins, primarily of the Gi/o family. This activation leads to a series of downstream effects.
Experimental Workflow for Synthetic Cannabinoid Characterization
A systematic workflow is essential for the comprehensive characterization of a novel synthetic cannabinoid like JWH-116. This process encompasses synthesis, analytical confirmation, and a tiered approach to biological evaluation.
References
- 1. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Pharmacological Profile of JWH-116: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
JWH-116 is a synthetic cannabinoid of the naphthoylindole family, first synthesized by the research group of Dr. John W. Huffman. As an analog of the potent cannabinoid JWH-018, JWH-116 exhibits a significant affinity for the cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of JWH-116. Detailed experimental protocols for its synthesis and receptor binding assays are presented, along with a summary of its known receptor binding affinities. Furthermore, the downstream signaling pathways initiated by JWH-116's interaction with the CB1 receptor are delineated. This document aims to serve as a core technical resource for researchers in the fields of cannabinoid pharmacology, medicinal chemistry, and drug development.
Introduction
The JWH series of synthetic cannabinoids, named after Professor John W. Huffman, represents a large and structurally diverse class of compounds that have been instrumental in the study of the endocannabinoid system.[1] These synthetic ligands, initially developed as research tools to probe cannabinoid receptor function, have also gained notoriety as constituents of illicit "herbal incense" products.[1] JWH-116, chemically known as (2-ethyl-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone, is a notable member of this series and an analog of the widely recognized JWH-018.[2] Its discovery and characterization have contributed to the understanding of structure-activity relationships within the naphthoylindole class of cannabinoids.
History and Discovery
JWH-116 was synthesized and characterized as part of a systematic investigation into the structure-activity relationships of cannabimimetic indoles led by John W. Huffman at Clemson University. The research, which aimed to elucidate the structural requirements for high-affinity binding to cannabinoid receptors, was detailed in a 2003 publication in Bioorganic & Medicinal Chemistry.[2] This work explored how modifications to the indole (B1671886) and naphthoyl rings of the core structure influenced receptor affinity.
Physicochemical Properties
A summary of the key physicochemical properties of JWH-116 is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | (2-Ethyl-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | [2] |
| Chemical Formula | C₂₆H₂₇NO | [3] |
| Molar Mass | 369.50 g/mol | [3] |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature |
Experimental Protocols
Synthesis of JWH-116
The synthesis of JWH-116 follows a general procedure for the preparation of 3-naphthoylindoles, which involves a two-step process: Friedel-Crafts acylation followed by N-alkylation. While the specific protocol for JWH-116 is detailed in the primary literature, a generalized methodology based on the synthesis of closely related analogs like JWH-018 is outlined below.[4]
Step 1: Synthesis of (2-ethyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
-
To a solution of 2-ethylindole in anhydrous dichloromethane (B109758), add a solution of 1-naphthoyl chloride in anhydrous dichloromethane dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by carefully adding ice-cold water.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the intermediate, (2-ethyl-1H-indol-3-yl)(naphthalen-1-yl)methanone.
Step 2: Synthesis of JWH-116 ((2-ethyl-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone)
-
To a solution of the intermediate from Step 1 in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for instance, sodium hydride (NaH), at 0°C.
-
Stir the mixture for a short period to allow for the deprotonation of the indole nitrogen.
-
Add 1-bromopentane (B41390) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, JWH-116, by column chromatography.
Cannabinoid Receptor Binding Assay
The binding affinity of JWH-116 for cannabinoid receptors is typically determined using a competitive radioligand binding assay. The following is a generalized protocol.
Materials:
-
Membrane Preparations: Membranes from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP-55,940.
-
Non-labeled Ligand: A known high-affinity cannabinoid ligand to determine non-specific binding.
-
Test Compound: JWH-116.
-
Assay Buffer: Typically a Tris-HCl buffer containing bovine serum albumin (BSA) and other salts.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter and Fluid.
Procedure:
-
Prepare serial dilutions of JWH-116 in the assay buffer.
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and either the assay buffer (for total binding), an excess of the non-labeled ligand (for non-specific binding), or a dilution of JWH-116.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of JWH-116 (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pharmacological Data
The primary pharmacological characteristic of JWH-116 is its affinity for the cannabinoid receptors. The available quantitative data is summarized below.
| Ligand | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| JWH-116 | 52 ± 5 | Not Reported | [2] |
Note: A specific Ki value for JWH-116 at the CB2 receptor has not been found in the reviewed literature.
Signaling Pathways
As an agonist at the CB1 receptor, JWH-116 is expected to initiate a cascade of intracellular signaling events. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o. Upon activation by an agonist like JWH-116, the following canonical signaling pathway is initiated:
-
G-protein Activation: The activated CB1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Dissociation of G-protein Subunits: The Gαi/o-GTP and Gβγ subunits dissociate from the receptor and from each other.
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, typically leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunit can also lead to the activation of the MAPK/ERK signaling cascade, which is involved in the regulation of gene expression and cell proliferation.
-
Conclusion
JWH-116 is a valuable research tool for the study of the endocannabinoid system, particularly for understanding the structural determinants of ligand-CB1 receptor interactions. Its synthesis and pharmacological evaluation have contributed to the broader knowledge of the JWH series of synthetic cannabinoids. This technical guide provides a centralized resource of its known properties and the experimental methodologies used for its characterization. Further research is warranted to fully elucidate its pharmacological profile, including its affinity for the CB2 receptor and its functional activity at both cannabinoid receptors. Such data will be crucial for a more complete understanding of its biological effects and for its potential use as a pharmacological probe.
References
- 1. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JWH-116 - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
JWH-116 In Vitro Experimental Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-116 is a synthetic cannabinoid belonging to the naphthoylindole family. It is structurally related to other JWH compounds, such as JWH-018, which are known to act as agonists at the cannabinoid receptors CB1 and CB2. Understanding the in vitro pharmacological profile of JWH-116 is crucial for its characterization and for predicting its potential physiological effects. This document provides detailed protocols for key in vitro experiments to determine the binding affinity and functional activity of JWH-116 at human cannabinoid receptors.
Data Presentation
Quantitative data for JWH-116 is limited in the currently available scientific literature. The following table summarizes the known binding affinity for the human CB1 receptor. No experimental data for the CB2 receptor binding affinity or functional activity at either receptor was identified in the reviewed literature.
Table 1: Receptor Binding Affinity of JWH-116
| Compound | Receptor | Parameter | Value (nM) |
| JWH-116 | hCB1 | Kᵢ | 52 ± 5[1] |
| JWH-116 | hCB2 | Kᵢ | Data not available |
Experimental Protocols
The following protocols describe standard in vitro assays to characterize the interaction of JWH-116 with cannabinoid receptors.
Radioligand Binding Assay for Cannabinoid Receptors
This assay is used to determine the binding affinity (Kᵢ value) of JWH-116 for the CB1 and CB2 receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membranes: Commercially available cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 or another suitable high-affinity cannabinoid receptor radioligand.
-
Test Compound: JWH-116.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C glass fiber filters).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of JWH-116 in DMSO.
-
Perform serial dilutions of the JWH-116 stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd value.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand and receptor membranes.
-
Non-specific Binding: Radioligand, receptor membranes, and the non-specific binding control.
-
Competition Binding: Radioligand, receptor membranes, and varying concentrations of JWH-116.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the JWH-116 concentration.
-
Determine the IC₅₀ value from the resulting competition curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the ability of JWH-116 to activate G-proteins coupled to the cannabinoid receptors, providing a measure of its potency (EC₅₀) and efficacy (Emax).
Materials:
-
Cell Membranes: Membranes from cells expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
Test Compound: JWH-116.
-
Positive Control: A known cannabinoid receptor agonist (e.g., CP-55,940).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes expressing the receptor of interest and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of JWH-116 and the positive control.
-
In a multi-well plate, add the assay buffer, cell membranes (typically 5-20 µg of protein per well), and GDP (final concentration ~10 µM).
-
Add JWH-116 or the control to the appropriate wells.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
-
Quantification:
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all readings.
-
Plot the specific binding as a function of the log concentration of JWH-116.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
cAMP Accumulation Assay for Functional Activity
This assay determines the functional activity of JWH-116 by measuring its ability to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells: CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
Adenylyl Cyclase Stimulator: e.g., Forskolin (B1673556).
-
Test Compound: JWH-116.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture and Seeding:
-
Culture cells expressing the cannabinoid receptor of interest and seed them into 96-well plates.
-
-
Assay:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for a short period.
-
Add JWH-116 at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a further 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Perform the cAMP measurement following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of JWH-116.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (potency) and the maximal inhibition of cAMP production (efficacy).
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Cannabinoid receptor signaling cascade.
Caption: Workflow for the Radioligand Binding Assay.
Caption: Workflow for the [³⁵S]GTPγS Binding Assay.
Caption: Workflow for the cAMP Accumulation Assay.
References
Application Note: Detection and Quantification of JWH-116 in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
JWH-116 is a synthetic cannabinoid receptor agonist belonging to the naphthoylindole family, structurally similar to other well-known compounds like JWH-018. Synthetic cannabinoids are frequently encountered in forensic and clinical toxicology, necessitating sensitive and specific analytical methods for their detection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying these substances in complex biological matrices like urine due to its high selectivity and sensitivity.[1][2] This application note provides a detailed protocol for the detection of JWH-116, leveraging established methodologies for analogous compounds.
Principle
The analytical workflow involves a multi-step process beginning with sample preparation to isolate the analyte from the biological matrix and to prepare it for instrumental analysis. For urine samples, an enzymatic hydrolysis step is crucial to cleave glucuronide conjugates, which are common metabolites of synthetic cannabinoids.[3][4] Following hydrolysis, a solid-phase extraction (SPE) is employed to clean up the sample and concentrate the analyte.[2][5] The purified extract is then injected into a high-performance liquid chromatography (HPLC) system for chromatographic separation. The separated analyte is subsequently introduced into a tandem mass spectrometer, where it is ionized, fragmented, and detected using Multiple Reaction Monitoring (MRM) for highly specific and sensitive quantification.
Experimental Protocols
Materials and Reagents
-
Standards: JWH-116 analytical standard, deuterated internal standard (e.g., JWH-018-d11).
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.[6]
-
Reagents: Formic acid (LC-MS grade), ammonium (B1175870) acetate (B1210297), β-glucuronidase (from a source like Patella vulgata), and acetate or phosphate (B84403) buffer solutions.[4][6]
-
Supplies: Certified blank urine, SPE cartridges (e.g., polymeric reversed-phase like Oasis HLB), autosampler vials, and centrifuge tubes.[5]
Sample Preparation: Enzymatic Hydrolysis and SPE (Urine)
This protocol is adapted from established methods for synthetic cannabinoid metabolites.[2][4]
-
Spiking: To a 1.0 mL aliquot of urine in a centrifuge tube, add the internal standard. For calibration and quality control samples, add the appropriate concentration of JWH-116 standard.
-
Hydrolysis: Add 2 mL of 100 mM acetate buffer (pH 5.0) and 50 µL of β-glucuronidase enzyme solution.[2] Vortex the sample for 30 seconds.
-
Incubation: Incubate the mixture at 60-65°C for 1 to 3 hours to ensure complete cleavage of glucuronide conjugates.[2][4] Allow the sample to cool to room temperature.
-
SPE Column Conditioning: Condition a polymeric SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of ultrapure water.[5]
-
Sample Loading: Load the cooled, hydrolyzed sample directly onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 3 mL of 100mM acetate buffer (pH 5.0) and 3 mL of a methanol:water solution (e.g., 25:75 v/v) to remove polar interferences.[2]
-
Drying: Dry the SPE cartridge thoroughly under a stream of nitrogen or full vacuum for at least 10 minutes.
-
Elution: Elute the analyte from the cartridge using 3 mL of a suitable organic solvent, such as ethyl acetate or methanol.[2]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[2] Vortex to mix and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The following parameters are based on typical methods for synthetic cannabinoids and should be optimized for the specific instrument used.[7][8]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1290, Waters Acquity UPLC, or equivalent[7][9] |
| Column | C18 Column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 0.4 - 0.7 mL/min[7][9] |
| Column Temp. | 40 - 50 °C[7][9] |
| Injection Vol. | 5 µL[8] |
| Gradient | Start at 10-20% B, ramp to 95-98% B over 5-6 min, hold, and re-equilibrate.[7][8] |
Table 2: Mass Spectrometry Parameters | Parameter | Setting | | :--- | :--- | | MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, SCIEX API 4000)[4][7] | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (Q1) | Product Ion (Q3) | | JWH-116 | 300.1 | 155.1 (Quantifier) | | | | 127.1 (Qualifier) | | JWH-018-d11 (IS) | 353.2 | 155.1 |
Note: The MRM transitions for JWH-116 (C₂₁H₁₇NO, MW: 299.13) are proposed based on the common fragmentation pattern of naphthoylindoles, where the naphthoyl group (m/z 155.1) and the naphthalene (B1677914) cation (m/z 127.1) are characteristic fragments. These transitions require empirical optimization.
Data Presentation
Method validation should be performed according to established forensic toxicology guidelines.[1] The following table summarizes typical performance characteristics expected for a validated method based on published data for similar synthetic cannabinoids.
Table 3: Typical Method Validation Performance
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | [10] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | [5][11] |
| Intra-day Precision (%CV) | < 15% | [10][11] |
| Inter-day Precision (%CV) | < 15% | [10][11] |
| Accuracy (% Bias) | Within ± 20% | [7][11] |
| Extraction Recovery | 65 - 99% |[7][11] |
Visualizations
Caption: General experimental workflow for JWH-116 analysis in urine.
Caption: Proposed MS/MS fragmentation pathway for JWH-116.
References
- 1. zefsci.com [zefsci.com]
- 2. unitedchem.com [unitedchem.com]
- 3. Analysis of Synthetic Cannabinoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. mdpi.com [mdpi.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of JWH-116 and its Putative Metabolites in Human Urine
For Research, Scientific, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the detection and identification of JWH-116, a synthetic cannabinoid of the naphthoylindole class, and its putative metabolites in human urine samples using gas chromatography-mass spectrometry (GC-MS). Due to a lack of specific metabolism studies for JWH-116, this protocol is based on established methods for the structurally similar and widely studied analog, JWH-018.[1][2] The methodologies provided cover sample preparation, including enzymatic hydrolysis and solid-phase extraction, as well as GC-MS instrument parameters for the analysis of the parent compound and its expected metabolic products. The primary metabolic pathways for JWH-series compounds involve hydroxylation and N-dealkylation.[2] This document serves as a foundational guide for researchers developing analytical methods for JWH-116 and its metabolites.
Introduction
JWH-116 ((2-ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenyl-methanone) is a synthetic cannabinoid that is structurally related to JWH-018.[3][4] Like other synthetic cannabinoids, JWH-116 is anticipated to undergo extensive metabolism in the body, with the resulting metabolites being the primary targets for urinalysis. The major metabolic routes for analogous JWH compounds include hydroxylation of the alkyl chain and aromatic rings, as well as N-dealkylation.[2] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the identification of these metabolites in biological matrices.[1] This application note provides a detailed protocol for the GC-MS analysis of JWH-116 and its expected metabolites, adapted from proven methods for JWH-018.
Predicted Metabolic Pathway of JWH-116
The metabolic pathway of JWH-116 has not been empirically determined. However, based on the known metabolism of JWH-018, the primary metabolic transformations are expected to be mono- and dihydroxylation at various positions on the pentyl and ethyl side chains, as well as on the indole (B1671886) and naphthalene (B1677914) rings. N-dealkylation is another common metabolic route for synthetic cannabinoids.[2]
Caption: Predicted metabolic pathway of JWH-116.
Experimental Protocols
Sample Preparation: Hydrolysis and Solid-Phase Extraction (SPE)
Objective: To deconjugate metabolites from their glucuronide counterparts and extract the analytes from the urine matrix. Over 90% of hydroxylated metabolites of similar synthetic cannabinoids are present in urine as conjugated forms.[3]
Materials:
-
Human urine sample
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (pH 6.8)
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Ammonium (B1175870) hydroxide
-
Hexane
-
Ethyl acetate (B1210297)
-
Internal Standard (e.g., JWH-018-d9)
Procedure:
-
To 2 mL of urine, add 1 mL of phosphate buffer (pH 6.8) and the internal standard.
-
Add 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 50°C for 3 hours to ensure complete hydrolysis.
-
Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 10% methanol in water solution.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of a 95:5 (v/v) mixture of dichloromethane and isopropanol containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Analysis
Objective: To separate and identify JWH-116 and its metabolites.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with 5975 MS)
-
Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
GC-MS Parameters (based on JWH-018 analysis):
| Parameter | Value |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Data Presentation
Expected Mass Spectra: The mass spectrum of JWH-116 is expected to show a molecular ion peak at m/z 369.5. The fragmentation pattern will be influenced by the ethyl group at the 2-position of the indole ring. Key fragments for related JWH compounds often include the naphthoyl cation (m/z 155) and the indole-containing fragment. For JWH-018, a characteristic fragment is observed at m/z 214.[5] For JWH-116, this corresponding fragment would be expected at m/z 242 due to the additional ethyl group.
Quantitative Data for JWH-018 Metabolites (for reference):
The following table provides reference data for JWH-018 and its major metabolites, which can be used as a starting point for identifying the corresponding metabolites of JWH-116. The retention times and mass fragments for JWH-116 metabolites will differ.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| JWH-018 | Approx. 15.2 | 341, 214, 155, 141 |
| JWH-018 N-pentanoic acid | Approx. 16.5 | 385, 258, 155, 141 |
| JWH-018 N-(5-hydroxypentyl) | Approx. 16.1 | 357, 214, 155, 141 |
Note: Retention times are approximate and will vary depending on the specific GC-MS system and conditions used.
Experimental Workflow Visualization
Caption: Workflow for GC-MS analysis of JWH-116.
Conclusion
This application note provides a detailed protocol for the GC-MS analysis of JWH-116 and its putative metabolites in urine. While specific analytical data for JWH-116 is not yet available in the literature, the provided methodology, based on the well-characterized analog JWH-018, offers a robust starting point for researchers. The successful application of this protocol will enable the identification and monitoring of JWH-116 use in forensic and clinical settings. It is recommended that researchers validate this method for JWH-116 specifically, including the determination of retention times, mass spectra, and limits of detection and quantification for the parent compound and its primary metabolites once reference standards become available.
References
- 1. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 3. caymanchem.com [caymanchem.com]
- 4. JWH-116 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
JWH-116: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-116 is a synthetic cannabinoid belonging to the naphthoylindole family. It acts as an agonist at the cannabinoid receptor type 1 (CB1), with a reported binding affinity (Ki) of 52 nM. As a CB1 receptor agonist, JWH-116 can be utilized in a variety of cell culture experiments to investigate the downstream effects of cannabinoid receptor activation. This document provides detailed application notes and protocols for the preparation and use of JWH-116 in in vitro cell culture settings.
Application Notes
JWH-116, as a potent CB1 receptor agonist, can be employed in a range of cell-based assays to explore its biological activities. Due to its mechanism of action, potential areas of investigation include, but are not limited to:
-
Neurobiology: Studying the effects of cannabinoid receptor activation on neuronal cell lines (e.g., SH-SY5Y) to investigate neurotoxicity, neuronal differentiation, and neurotransmitter release.
-
Oncology: Assessing the cytotoxic and apoptotic effects of JWH-116 on various cancer cell lines. The CB1 receptor is expressed in some cancer types, and its activation can influence cell proliferation and survival.
-
Immunology: Investigating the immunomodulatory properties of JWH-116 on immune cell lines, as cannabinoid receptors are known to play a role in regulating immune responses.
Important Considerations:
-
Solubility: JWH-116 is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Stability: The stability of JWH-116 in cell culture media over long incubation periods has not been extensively documented. It is advisable to prepare fresh dilutions from the stock solution for each experiment. Stock solutions should be stored at -20°C or -80°C.
-
Cell Line Selection: The choice of cell line is critical and should be based on the expression of the CB1 receptor. It is recommended to verify CB1 receptor expression in the selected cell line by methods such as RT-PCR, Western blotting, or immunofluorescence.
-
Control Groups: Appropriate controls are essential for interpreting the results. These should include an untreated control and a vehicle control (cells treated with the same concentration of the solvent used to dissolve JWH-116).
Quantitative Data
There is currently a lack of published specific IC50 or EC50 values for JWH-116 in cell viability or cytotoxicity assays. However, data from structurally related synthetic cannabinoids can provide a reference for designing concentration ranges for initial experiments.
| Compound | Cell Line | Assay | IC50/EC50 | Reference |
| WIN 55,212-2 | LN18 (Glioblastoma) | Cell Viability | IC50: 20.97 µM | [1] |
| WIN 55,212-2 | A172 (Glioblastoma) | Cell Viability | IC50: 30.9 µM | [1] |
| JWH-018 & JWH-073 | Neuro2AWT | Adenylyl Cyclase Activity | See Reference | [2] |
Note: The IC50 and EC50 values can vary significantly depending on the cell line, assay conditions, and incubation time. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of JWH-116 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of JWH-116.
Materials:
-
JWH-116 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of JWH-116 powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of JWH-116 (Molar Mass: 369.5 g/mol ), add 270.6 µL of DMSO.
-
Vortex the solution until the JWH-116 is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of JWH-116 on the viability of adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Selected cell line (e.g., HCT116, SH-SY5Y)
-
Complete cell culture medium
-
JWH-116 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of JWH-116 in complete cell culture medium from the 10 mM stock solution. A typical concentration range to start with could be 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of JWH-116 or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes how to detect apoptosis induced by JWH-116 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
JWH-116 stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of JWH-116 (determined from the cell viability assay) for a specified time (e.g., 24 hours). Include untreated and vehicle controls.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway of JWH-116 via CB1 Receptor
Caption: JWH-116 activates the CB1 receptor, leading to downstream signaling cascades.
Experimental Workflow for Assessing JWH-116 Effects
Caption: A typical experimental workflow for evaluating the in vitro effects of JWH-116.
References
Application Notes and Protocols for JWH-116 in SH-SY5Y Neuronal Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-116 is a synthetic cannabinoid belonging to the naphthoylindole family. While research on its specific effects is emerging, related compounds such as JWH-018 have been shown to act as full agonists at both the CB1 and CB2 cannabinoid receptors.[1] The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model for neurodegenerative disease and neurotoxicity research due to its human origin and ability to differentiate into a neuron-like phenotype.[2][3] These cells express cannabinoid receptors, making them a suitable model to investigate the neurobiological effects of synthetic cannabinoids.[4]
This document provides detailed protocols for studying the effects of JWH-116 on SH-SY5Y cells, focusing on cell viability, oxidative stress, and apoptosis. The methodologies are based on established protocols for similar synthetic cannabinoids and SH-SY5Y cell culture.[2]
Data Presentation
The following tables present hypothetical quantitative data based on studies of the related compound JWH-018 in neuronal cells. These tables are intended to provide a framework for presenting experimental results when studying JWH-116.
Table 1: Effect of JWH-116 on SH-SY5Y Cell Viability (MTT Assay)
| JWH-116 Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 5 | 98 ± 4.8 |
| 10 | 95 ± 6.1 |
| 25 | 85 ± 7.3 |
| 50 | 72 ± 6.5 |
| 100 | 58 ± 8.0 |
| 150 | 45 ± 7.7 |
Table 2: Markers of Oxidative Stress in SH-SY5Y Cells Treated with JWH-116 (100 µM) for 24 hours
| Marker | Vehicle Control (Mean ± SD) | JWH-116 Treated (Mean ± SD) | Fold Change |
| Malondialdehyde (MDA) (nmol/mg protein) | 1.2 ± 0.3 | 2.5 ± 0.5 | 2.08 |
| Glutathione (GSH) (µmol/mg protein) | 8.5 ± 1.1 | 4.3 ± 0.8 | -1.98 |
| Protein Carbonyls (nmol/mg protein) | 0.5 ± 0.1 | 1.1 ± 0.2 | 2.20 |
| Catalase Activity (U/mg protein) | 25.4 ± 3.2 | 15.1 ± 2.8 | -1.68 |
Table 3: Apoptosis Markers in SH-SY5Y Cells Treated with JWH-116 (100 µM) for 24 hours
| Marker | Vehicle Control (Mean ± SD) | JWH-116 Treated (Mean ± SD) | Fold Change |
| Caspase-3 Activity (RFU/mg protein) | 150 ± 25 | 450 ± 40 | 3.00 |
| Bax/Bcl-2 Ratio (Western Blot densitometry) | 0.8 ± 0.2 | 2.4 ± 0.5 | 3.00 |
| % Apoptotic Cells (Annexin V/PI Staining) | 5 ± 1.5 | 25 ± 4.2 | 5.00 |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
This protocol is adapted from established SH-SY5Y culture methods.[3]
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells at 80-90% confluency using Trypsin-EDTA.
-
For differentiation, seed cells at a lower density (e.g., 2 x 10^4 cells/cm²).
-
After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM Retinoic Acid.
-
Incubate for 5-7 days, changing the medium every 2-3 days.
-
For a more mature neuronal phenotype, after the RA treatment, switch to a serum-free medium containing 50 ng/mL BDNF for an additional 3-5 days.
JWH-116 Treatment
Materials:
-
Differentiated SH-SY5Y cells
-
JWH-116
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free cell culture medium
Protocol:
-
Prepare a stock solution of JWH-116 in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the JWH-116 stock solution in a serum-free medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the culture medium from the differentiated SH-SY5Y cells and wash once with PBS.
-
Add the JWH-116 containing medium to the cells.
-
Incubate for the desired time period (e.g., 24, 48 hours) at 37°C and 5% CO2.
Cell Viability Assay (MTT Assay)
Materials:
-
JWH-116 treated SH-SY5Y cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
After JWH-116 treatment, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Oxidative Stress Assays
Malondialdehyde (MDA) Assay:
-
Lyse the treated cells and collect the supernatant.
-
Use a commercial MDA assay kit based on the reaction of MDA with thiobarbituric acid (TBA).
-
Measure the absorbance at the recommended wavelength (typically 532 nm).
-
Normalize the results to the total protein concentration of the cell lysate.
Glutathione (GSH) Assay:
-
Prepare cell lysates from treated cells.
-
Use a commercial GSH assay kit, which typically involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Measure the absorbance at 412 nm.
-
Normalize the results to the total protein concentration.
Apoptosis Assays
Caspase-3 Activity Assay:
-
Lyse the treated cells and collect the supernatant.
-
Use a fluorometric caspase-3 assay kit, which utilizes a caspase-3 specific substrate (e.g., DEVD-AFC).
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
-
Normalize the results to the total protein concentration.
Western Blot for Bax and Bcl-2:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system and quantify the band intensities.
-
Calculate the Bax/Bcl-2 ratio.
Visualizations
Signaling Pathways
References
Application of JWH-116 in HepG2 Cell Cytotoxicity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic cannabinoids, such as JWH-116, are a large class of compounds that interact with the cannabinoid receptors. While their psychoactive effects are well-documented, their potential impact on various cell types, including liver cells, is an area of active research. The human hepatoma cell line, HepG2, is a widely used in vitro model for studying hepatotoxicity. This document provides detailed protocols for assessing the cytotoxic effects of JWH-116 on HepG2 cells using common cytotoxicity assays. While specific data on JWH-116 is limited, the methodologies described are based on established protocols for other cannabinoids and cytotoxic agents in HepG2 cells.[1] The potential mechanisms of action are extrapolated from studies on similar compounds that suggest the involvement of pathways related to oxidative stress, inflammation, and apoptosis.[2][3]
Data Presentation
The following tables represent hypothetical data to illustrate how results from cytotoxicity assays with JWH-116 on HepG2 cells could be presented.
Table 1: Cell Viability of HepG2 Cells Treated with JWH-116 (MTT Assay)
| JWH-116 Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 1.05 ± 0.05 | 84.0 |
| 10 | 0.88 ± 0.07 | 70.4 |
| 25 | 0.63 ± 0.04 | 50.4 |
| 50 | 0.41 ± 0.03 | 32.8 |
| 100 | 0.22 ± 0.02 | 17.6 |
Table 2: Cytotoxicity in HepG2 Cells Treated with JWH-116 (LDH Assay)
| JWH-116 Concentration (µM) | LDH Release (Absorbance at 490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Spontaneous LDH Release) | 0.15 ± 0.02 | 0 |
| 1 | 0.18 ± 0.03 | 5.6 |
| 5 | 0.25 ± 0.04 | 18.5 |
| 10 | 0.38 ± 0.05 | 42.6 |
| 25 | 0.62 ± 0.06 | 87.0 |
| 50 | 0.85 ± 0.07 | 129.6 |
| 100 | 1.08 ± 0.09 | 172.2 |
| Maximum LDH Release | 1.20 ± 0.10 | 100 |
Experimental Protocols
HepG2 Cell Culture
Materials:
-
HepG2 cells (e.g., ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[4]
-
Subculture the cells when they reach 70-80% confluency.[4]
MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[4]
Materials:
-
HepG2 cells
-
96-well cell culture plates
-
JWH-116 stock solution (in DMSO)
-
DMEM (serum-free)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at an optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[5]
-
JWH-116 Treatment:
-
Prepare serial dilutions of JWH-116 in serum-free DMEM.
-
Remove the culture medium from the wells and add 100 µL of the medium containing different concentrations of JWH-116.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest JWH-116 concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix thoroughly by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells.[8]
Materials:
-
HepG2 cells
-
96-well cell culture plates
-
JWH-116 stock solution (in DMSO)
-
DMEM (serum-free)
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:[9]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[8]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[8][9]
-
Data Analysis:
-
Subtract the absorbance of the background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Visualizations
References
- 1. Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced in HepG2 cells by the synthetic cannabinoid WIN: involvement of the transcription factor PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Hepatic Injury Associated with Acute Administration of Synthetic Cannabinoid XLR-11 in Mouse Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijrr.com [ijrr.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Administration of JWH-116 in Mice Models
Disclaimer: Extensive literature searches did not yield specific in vivo experimental data for the administration of JWH-116 in mice models. The following application notes and protocols are based on established methodologies for the closely related and well-studied synthetic cannabinoid, JWH-018 . Researchers should use this information as a starting point and perform dose-response studies and thorough validation when investigating JWH-116.
Introduction
JWH-116 is a synthetic cannabinoid of the naphthoylindole family and is known to be an agonist of the cannabinoid 1 (CB1) receptor. Due to the limited availability of specific in vivo data for JWH-116, this document provides a comprehensive guide based on the protocols used for JWH-018, a potent CB1 receptor agonist that has been extensively studied in mice. These protocols are intended for researchers, scientists, and drug development professionals investigating the physiological and behavioral effects of synthetic cannabinoids. The primary methods described herein revolve around the cannabinoid tetrad assay, a series of four tests used to characterize the effects of cannabinoid compounds in rodents.
Data Presentation: Cannabinoid Tetrad Effects of JWH-018 (as a proxy for JWH-116)
The following tables summarize quantitative data from studies on JWH-018, which can serve as a preliminary guide for designing experiments with JWH-116.
Table 1: Intraperitoneal (i.p.) Administration of JWH-018 and its Effects on the Cannabinoid Tetrad in Mice.
| Parameter | Dosage (mg/kg, i.p.) | Vehicle | Effect | Reference |
| Hypothermia | 10 | 8% Tween 80 in 0.9% saline | Mean rectal temperature of 30.90 ± 0.33 °C | [1] |
| Analgesia (Tail Flick) | 10 | 8% Tween 80 in 0.9% saline | Mean latency of 10.00 ± 0.00 s (maximum latency) | [1] |
| Locomotor Activity | 10 | 8% Tween 80 in 0.9% saline | Mean quadrant crossings of 1.50 ± 0.96 | [1] |
| Catalepsy | 3 and 10 | 8% Tween 80 in 0.9% saline | Significant cataleptic effects observed | [1] |
Table 2: Intravenous Self-Administration (IVSA) of JWH-018 in Adolescent Mice.
| Parameter | Dosage (µg/kg/infusion) | Vehicle | Observation | Reference |
| Reinforcing Effects | 2.5 - 15 | 0.5% EtOH, 0.5% Tween 20 in saline | 7.5 µg/kg/infusion established as the dose for acquiring operant behavior. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments. It is crucial to conduct pilot studies to determine the optimal dose range for JWH-116.
Preparation of JWH-116 for In Vivo Administration
Materials:
-
JWH-116
-
Vehicle solution: 8% Polysorbate 80 (Tween 80) in 0.9% sterile saline[1]
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the desired amount of JWH-116 powder.
-
Prepare the vehicle solution by mixing Tween 80 and sterile saline.
-
Add the JWH-116 powder to the vehicle solution.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Administer the solution intraperitoneally (i.p.) at a volume of 10 ml/kg body weight of the mouse.[1]
Cannabinoid Tetrad Assay
This assay consists of four components: measurement of locomotor activity, catalepsy, rectal temperature, and nociception.
Protocol:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer JWH-116 or vehicle solution i.p.
-
Immediately place the mouse in an open-field activity chamber.
-
Record the total distance traveled or the number of quadrant crossings for a specified period (e.g., 30 minutes).
Protocol:
-
Thirty minutes post-injection, place the mouse's forepaws on a horizontal bar raised approximately 3-4 cm from the surface.
-
Measure the time the mouse remains immobile in this position.
-
A cut-off time (e.g., 60 seconds) should be established.
Protocol:
-
Measure the baseline rectal temperature of the mouse before drug administration using a digital thermometer with a lubricated probe.
-
At a set time point post-injection (e.g., 60 minutes), re-measure the rectal temperature.
Protocol:
-
At a set time point post-injection (e.g., 90 minutes), assess the mouse's pain response.
-
Focus a beam of light onto the distal portion of the mouse's tail.
-
Measure the latency for the mouse to flick its tail away from the heat source.
-
A cut-off time (e.g., 10-15 seconds) is necessary to prevent tissue damage.
Visualization of Signaling Pathways and Workflows
JWH-116 (as a CB1 Agonist) Signaling Pathway
Caption: Proposed signaling pathway of JWH-116 via the CB1 receptor.
Experimental Workflow for Cannabinoid Tetrad Assay
Caption: Experimental workflow for the cannabinoid tetrad assay in mice.
References
- 1. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adolescent self-administration of the synthetic cannabinoid receptor agonist JWH-018 induces neurobiological and behavioral alterations in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cannabinoid Tetrad Assay of JWH-116
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-116 is a synthetic cannabinoid belonging to the naphthoylindole family.[1] It acts as an agonist at the cannabinoid type 1 (CB1) receptor, with a binding affinity (Ki) of 52 ± 5 nM.[1] The cannabinoid tetrad assay is a fundamental preclinical screening tool used to characterize the in vivo effects of cannabinoid receptor agonists. This assay is widely employed to assess the cannabimimetic activity of novel compounds by measuring four distinct physiological and behavioral endpoints in rodents: hypomotility, catalepsy, hypothermia, and analgesia.[2] Compounds that activate the CB1 receptor, such as delta-9-tetrahydrocannabinol (Δ⁹-THC) and various synthetic cannabinoids, reliably produce this constellation of effects.[2][3] This document provides a detailed protocol for conducting the cannabinoid tetrad assay to evaluate the pharmacological effects of JWH-116.
Data Presentation
The following table summarizes representative quantitative data for the effects of JWH-116 in the cannabinoid tetrad assay in mice.
Note: The following data is illustrative and based on typical results observed for potent CB1 receptor agonists. Actual experimental results may vary.
| Dose of JWH-116 (mg/kg, i.p.) | Spontaneous Activity (% of Vehicle) | Catalepsy (Time on Bar, seconds) | Body Temperature (°C) | Analgesia (% MPE - Hot Plate) |
| Vehicle | 100 ± 10 | 5 ± 2 | 37.5 ± 0.3 | 10 ± 5 |
| 0.3 | 75 ± 8 | 15 ± 5 | 36.8 ± 0.4 | 25 ± 8 |
| 1.0 | 40 ± 7 | 45 ± 10 | 35.5 ± 0.5 | 50 ± 10 |
| 3.0 | 15 ± 5 | 90 ± 15 | 34.0 ± 0.6 | 80 ± 7 |
| 10.0 | 5 ± 3 | >120 | 32.5 ± 0.7 | >90 |
% MPE = Percent Maximum Possible Effect
Experimental Protocols
Animal Model and Housing
-
Species: Male adult C57BL/6J mice are a commonly used strain for this assay.
-
Age/Weight: 8-12 weeks old, weighing 20-30 grams.
-
Housing: Mice should be housed in groups of 4-5 per cage in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and handled for several days prior to the experiment to minimize stress.
JWH-116 Preparation and Administration
-
Compound: JWH-116 can be obtained from chemical suppliers such as Cayman Chemical.[4]
-
Vehicle: A common vehicle for administering synthetic cannabinoids is a mixture of ethanol, Tween 80 (or Cremophor EL), and saline (e.g., 1:1:18, v/v/v).
-
Preparation: JWH-116 should be dissolved in the vehicle to the desired concentrations. Sonication may be required to achieve complete dissolution.
-
Administration: The compound is typically administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.
Experimental Workflow
The tetrad assay consists of four sequential tests performed on the same animal after a single administration of the test compound. The tests are typically conducted during the peak effect time of the drug, which should be determined in pilot studies (commonly 30-60 minutes post-injection for i.p. administration).
Detailed Methodologies
-
Apparatus: An open field arena (e.g., 40 cm x 40 cm x 30 cm) with a grid of infrared beams or a video tracking system to monitor movement.
-
Procedure:
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 10-15 minutes).
-
Record the total distance traveled or the number of beam breaks during the test period.
-
Data is typically expressed as a percentage of the activity of the vehicle-treated control group.
-
-
Apparatus: A horizontal bar (e.g., 0.5 cm in diameter) raised approximately 4-5 cm from a flat surface.
-
Procedure:
-
Gently place the mouse's forepaws on the horizontal bar.
-
Start a stopwatch and measure the time the mouse remains immobile in this position.
-
The trial is ended if the mouse moves both forepaws or after a predetermined cut-off time (e.g., 120-180 seconds) to avoid injury.
-
Immobility is defined as the absence of all movement except for respiration.
-
-
Apparatus: A digital thermometer with a lubricated rectal probe for small rodents.
-
Procedure:
-
Gently restrain the mouse.
-
Insert the lubricated probe approximately 1.5-2 cm into the rectum.
-
Record the temperature once the reading stabilizes.
-
Baseline temperatures can be measured before drug administration for comparison.
-
-
Apparatus: A hot plate analgesia meter with the surface temperature maintained at a constant, non-injurious temperature (e.g., 52-55°C).
-
Procedure:
-
Place the mouse on the heated surface of the hot plate.
-
Start a stopwatch and observe the mouse for signs of nociception, such as licking its paws or jumping.
-
Record the latency to the first response.
-
A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
Data is often expressed as the percent of maximum possible effect (%MPE), calculated as: [%MPE = ((Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)) x 100].
-
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by an agonist like JWH-116 initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
References
- 1. JWH-116 - Wikipedia [en.wikipedia.org]
- 2. Tetrad test - Wikipedia [en.wikipedia.org]
- 3. Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Drug Discrimination Studies Involving JWH-116
Disclaimer: To date, no specific drug discrimination studies involving JWH-116 have been published in peer-reviewed literature. The following application notes and protocols are based on established methodologies for structurally and pharmacologically related synthetic cannabinoids, such as JWH-018, and the known in vitro binding affinity of JWH-116 for the CB1 receptor. These protocols are intended to serve as a comprehensive guide for researchers to develop and validate a specific drug discrimination paradigm for JWH-116.
Introduction
JWH-116 is a synthetic cannabinoid of the naphthoylindole family, structurally related to the well-characterized compound JWH-018. It acts as a cannabinoid receptor agonist with a reported binding affinity (Ki) of 52 ± 5 nM for the human CB1 receptor.[1] Drug discrimination is a highly specific behavioral pharmacology assay used to assess the subjective effects of psychoactive compounds. In this procedure, an animal is trained to recognize the interoceptive cues of a specific drug and to make a differential response to receive a reward. This model is invaluable for characterizing the in vivo pharmacological effects of novel compounds and for determining if they share similar subjective effects with known drugs of abuse, which is indicative of their abuse potential.
These application notes provide a framework for establishing a drug discrimination paradigm to study JWH-116, including protocols for animal training, substitution testing, and antagonist challenges.
Quantitative Data
The following table summarizes the CB1 receptor binding affinity of JWH-116 in comparison to other relevant cannabinoids that have been extensively studied in drug discrimination paradigms. This comparative data is crucial for estimating the potential in vivo potency of JWH-116 and for guiding dose selection in initial studies.
| Compound | Chemical Class | CB1 Receptor Binding Affinity (Ki, nM) |
| JWH-116 | Naphthoylindole | 52 ± 5 [1] |
| JWH-018 | Naphthoylindole | 9.0 ± 5.0 |
| JWH-073 | Naphthoylindole | 8.9 ± 1.8 |
| WIN 55,212-2 | Aminoalkylindole | 1.9 ± 0.2 |
| Δ⁹-THC | Phytocannabinoid | 40.7 ± 2.7 |
Experimental Protocols
Protocol 1: Two-Lever Drug Discrimination in Rats
This protocol details the procedure for training rats to discriminate JWH-116 from vehicle using a two-lever operant conditioning paradigm.
1.1. Subjects
-
Adult male Sprague-Dawley rats (250-300 g at the start of the experiment).
-
Animals should be housed individually with ad libitum access to water and restricted access to food to maintain approximately 85-90% of their free-feeding body weight.
-
The animal facility should be maintained on a 12:12-hour light:dark cycle.
1.2. Apparatus
-
Standard operant conditioning chambers equipped with two response levers, a food pellet dispenser, and a house light.
-
The chambers should be housed within sound-attenuating and ventilated enclosures.
1.3. Drug Preparation
-
JWH-116: Due to its lipophilic nature, JWH-116 should be dissolved in a vehicle suitable for parenteral administration. A common vehicle for synthetic cannabinoids is a mixture of ethanol, Emulphor (or Tween 80), and saline (e.g., in a 1:1:18 ratio).
-
Vehicle Control: The same vehicle used to dissolve JWH-116 should be used for vehicle training days and control injections.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for this class of compounds.
1.4. Training Procedure
-
Initial Lever Press Training: Rats are first trained to press either lever for a food reward (45 mg pellet) on a continuous reinforcement schedule, which is then progressed to a fixed-ratio 1 (FR1) schedule.
-
Discrimination Training:
-
Once lever pressing is established, discrimination training begins. Before each daily session (typically 5 days a week), rats receive an i.p. injection of either JWH-116 (the "drug" condition) or vehicle.
-
Training Dose Selection: Based on its Ki value of ~52 nM, JWH-116 is expected to be less potent than JWH-018 (Ki ~9 nM). A starting training dose in the range of 1.0 - 3.0 mg/kg could be appropriate, subject to initial dose-ranging studies to identify a dose that produces clear behavioral effects without excessive motor impairment.
-
Following an injection of JWH-116, responses on one lever (the "drug-appropriate" lever) are reinforced, while responses on the other lever have no consequence.
-
Following an injection of vehicle, responses on the opposite lever (the "vehicle-appropriate" lever) are reinforced.
-
The assignment of the drug-appropriate lever should be counterbalanced across the cohort.
-
The reinforcement schedule is gradually increased from FR1 to FR10 (i.e., 10 lever presses are required for one food pellet).
-
Training sessions typically last 15-30 minutes.
-
-
Acquisition Criteria: Training continues until rats reliably demonstrate discrimination, defined as ≥80% of total responses on the correct lever before the delivery of the first reinforcer for at least 8 out of 10 consecutive sessions.
1.5. Substitution Testing
-
Once the discrimination criteria are met, substitution tests with other compounds can be conducted.
-
In a test session, a novel compound or a different dose of JWH-116 is administered, and responses on both levers are recorded but not reinforced.
-
The percentage of responses on the drug-appropriate lever is calculated. Full substitution is generally considered to be ≥80% drug-appropriate responding.
-
An ED50 (the dose at which 50% of the effect is observed) can be calculated to quantify the potency of the test compound.
1.6. Antagonist Testing
-
To confirm that the discriminative stimulus effects of JWH-116 are mediated by the CB1 receptor, an antagonist challenge can be performed.
-
A CB1 receptor antagonist, such as rimonabant, is administered prior to the training dose of JWH-116.
-
A rightward shift in the JWH-116 dose-response curve in the presence of the antagonist would indicate CB1 receptor mediation.
Visualizations
Cannabinoid Receptor Signaling Pathway
Drug Discrimination Experimental Workflow
References
Application Notes and Protocols for JWH-116 in G-Protein Coupled Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JWH-116, a synthetic cannabinoid of the naphthoylindole family, as a research tool to investigate G-protein coupled receptor (GPCR) signaling, with a primary focus on the cannabinoid type 1 (CB1) receptor.
Introduction
JWH-116 is a potent agonist for the cannabinoid receptors, particularly the CB1 receptor, which is predominantly expressed in the central nervous system and is the primary mediator of the psychoactive effects of cannabinoids.[1][2] As a member of the JWH series of synthetic cannabinoids, JWH-116 serves as a valuable chemical probe for elucidating the intricate signaling pathways initiated by CB1 receptor activation. Its structural similarity to other well-characterized synthetic cannabinoids, such as JWH-018, allows for the adaptation of established experimental protocols to study its pharmacological profile.
Quantitative Data
The following table summarizes the known quantitative data for JWH-116 and the closely related compound JWH-018 for comparative purposes.
| Compound | Receptor | Parameter | Value | Reference |
| JWH-116 | Human CB1 | Kᵢ (Binding Affinity) | 52 ± 5 nM | [1][2] |
| JWH-018 | Human CB1 | Kᵢ (Binding Affinity) | 9.00 ± 5.00 nM | [3] |
| JWH-018 | Human CB1 | EC₅₀ (cAMP Assay) | 102 nM | [3] |
| JWH-018 | Human CB2 | Kᵢ (Binding Affinity) | 2.94 ± 2.65 nM | [3] |
| JWH-018 | Human CB2 | EC₅₀ (cAMP Assay) | 133 nM | [3] |
Signaling Pathway
Activation of the CB1 receptor by an agonist like JWH-116 initiates a cascade of intracellular events. The CB1 receptor is canonically coupled to inhibitory G-proteins (Gαi/o). Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The following are detailed protocols for two key functional assays used to characterize the activity of JWH-116 at the CB1 receptor: the cAMP Accumulation Assay and the [³⁵S]GTPγS Binding Assay. These protocols are based on established methods for similar synthetic cannabinoids and can be optimized for specific cell lines and experimental conditions.
cAMP Accumulation Assay
This assay measures the ability of JWH-116 to inhibit the production of cAMP, a key second messenger in GPCR signaling.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing the human CB1 receptor (HEK293-CB1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
JWH-116
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HEK293-CB1 cells in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of JWH-116 in a suitable solvent (e.g., DMSO). On the day of the assay, prepare serial dilutions of JWH-116 in assay buffer. Also, prepare a stock solution of forskolin.
-
Assay Procedure: a. Remove the culture medium from the wells. b. Wash the cells once with serum-free medium or assay buffer. c. Add assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to each well and incubate for 15-30 minutes at 37°C. d. Add the desired concentrations of JWH-116 or vehicle control to the wells. Incubate for 15-30 minutes at 37°C. e. Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM). f. Incubate for an additional 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Generate a concentration-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the JWH-116 concentration. Calculate the IC₅₀ (the concentration of JWH-116 that produces 50% of its maximal inhibition) and Emax (maximal inhibition) values using a non-linear regression analysis.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Experimental Workflow:
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human CB1 receptor
-
JWH-116
-
[³⁵S]GTPγS (radiolabeled)
-
Guanosine diphosphate (B83284) (GDP)
-
Unlabeled GTPγS (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
96-well filter plates
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293-CB1 or CHO-CB1 cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Compound Preparation: Prepare a stock solution of JWH-116 in a suitable solvent (e.g., DMSO). Prepare serial dilutions in assay buffer on the day of the experiment.
-
Assay Setup: In a 96-well plate, add the following in order: a. Assay buffer b. GDP to a final concentration of 10-30 µM. c. Serial dilutions of JWH-116 or vehicle. d. For non-specific binding wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM). e. Cell membranes (typically 5-20 µg of protein per well).
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to a final concentration of approximately 0.1 nM.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the specific [³⁵S]GTPγS binding against the logarithm of the JWH-116 concentration. Calculate the EC₅₀ (the concentration of JWH-116 that produces 50% of the maximal stimulation) and Emax (maximal stimulation) values using a non-linear regression analysis.
Conclusion
JWH-116 is a valuable tool for probing the function and signaling of the CB1 receptor. The provided application notes and detailed protocols for cAMP and GTPγS binding assays offer a solid foundation for researchers to characterize the pharmacological properties of this synthetic cannabinoid and to further explore the complexities of GPCR signaling. It is recommended that these protocols be optimized for the specific experimental systems being used.
References
Application Note: JWH-116 Mediated cAMP Inhibition in CB1-Expressing Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
JWH-116 is a synthetic cannabinoid of the naphthoylindole family that acts as a potent agonist at the cannabinoid type 1 (CB1) receptor.[1][2] The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[3] Activation of the Gi/o pathway by an agonist like JWH-116 leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4] Consequently, agonism at the CB1 receptor results in a measurable decrease in intracellular cAMP levels.
This application note provides a detailed protocol for a cAMP inhibition assay to quantify the functional potency of JWH-116 in cells stably expressing the human CB1 receptor. The assay is based on the principle of first stimulating adenylyl cyclase with forskolin (B1673556) to generate a detectable level of cAMP, and then measuring the dose-dependent inhibition of this cAMP production by JWH-116. This method is a robust and reliable way to characterize the bioactivity of JWH-116 and other CB1 receptor agonists.
Principle of the Assay
The cAMP inhibition assay is a competitive immunoassay designed to measure the concentration of intracellular cAMP. In this assay, cells expressing the CB1 receptor are first incubated with varying concentrations of JWH-116. Subsequently, adenylyl cyclase is stimulated with a fixed concentration of forskolin. The activation of the Gi-coupled CB1 receptor by JWH-116 counteracts the stimulatory effect of forskolin, leading to a reduction in cAMP accumulation. The amount of intracellular cAMP is then quantified using a detection kit, typically based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA.[5] In these formats, a labeled cAMP tracer competes with the cellular cAMP for binding to a specific anti-cAMP antibody. A decrease in the assay signal is inversely proportional to the amount of cAMP produced by the cells, thus a stronger signal indicates greater inhibition of cAMP production by the test compound.
Signaling Pathway and Experimental Workflow
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| CHO-K1/CB1/Gα15 Stable Cell Line | GenScript | M00299 |
| HEK293 cells expressing CB1 | Available from various vendors | - |
| JWH-116 | Cayman Chemical | 13977 |
| Forskolin | Tocris Bioscience | 1099 |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |
| cAMP Gs Dynamic Kit (HTRF) | Revvity | 62AM4PEB |
| Cell Culture Medium (e.g., Ham's F-12K) | Gibco | 21127022 |
| Fetal Bovine Serum (FBS) | Gibco | 10099141 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| White, low-volume 384-well plates | Corning | 3705 |
Experimental Protocol
This protocol is optimized for a 384-well plate format. Volumes can be adjusted for other plate formats.
1. Cell Culture and Seeding: a. Culture CHO-K1 cells stably expressing the human CB1 receptor in Ham's F-12K medium supplemented with 10% FBS and appropriate selection antibiotics. b. The day before the assay, harvest cells and determine cell density and viability. c. Dilute the cells in culture medium to a concentration of 20,000 cells/mL. d. Dispense 10 µL of the cell suspension (2,000 cells/well) into a white, low-volume 384-well plate. e. Incubate the plate overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation: a. Prepare a stock solution of JWH-116 (e.g., 10 mM in DMSO). b. Perform serial dilutions of JWH-116 in assay buffer (e.g., HBSS with 10 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to create a concentration range from 10 µM to 1 pM. c. Prepare a solution of the positive control agonist (e.g., CP55940) in a similar concentration range. d. Prepare a vehicle control solution containing the same final concentration of DMSO as the test compound wells.
3. Forskolin Preparation: a. Prepare a stock solution of forskolin (e.g., 10 mM in DMSO). b. Dilute the forskolin stock in assay buffer to a concentration that is 4X the final desired EC80 concentration. (Note: The EC80 concentration should be determined empirically for the specific cell line, but a final concentration of 1-10 µM is a common starting point).[6][7]
4. Assay Procedure: a. Carefully remove the culture medium from the cell plate. b. Add 10 µL of assay buffer to each well. c. Add 5 µL of the serially diluted JWH-116, positive control, or vehicle control to the appropriate wells. d. Incubate the plate for 15-30 minutes at room temperature.[5] e. Add 5 µL of the 4X forskolin solution to all wells except the basal control wells (which receive 5 µL of assay buffer without forskolin). f. Incubate the plate for an additional 15-30 minutes at room temperature.
5. cAMP Detection: a. Prepare the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF cAMP Gs Dynamic Kit). b. Add the lysis buffer and detection reagents to each well. c. Incubate the plate for 60 minutes at room temperature, protected from light. d. Read the plate on a plate reader compatible with the detection technology (e.g., an HTRF-certified reader).
Data Analysis
-
The raw data is typically a ratio of two emission wavelengths (for HTRF).
-
Normalize the data using the following controls:
-
100% Inhibition (Basal Control): Wells with cells, vehicle, and no forskolin.
-
0% Inhibition (Forskolin Control): Wells with cells, vehicle, and forskolin.
-
-
Calculate the percent inhibition for each concentration of JWH-116 using the formula: % Inhibition = 100 * (Signal_Forskolin - Signal_Sample) / (Signal_Forskolin - Signal_Basal)
-
Plot the percent inhibition against the logarithm of the JWH-116 concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which represents the concentration of JWH-116 that produces 50% of its maximum inhibitory effect.
Expected Results
JWH-116 is expected to produce a dose-dependent inhibition of forskolin-stimulated cAMP production. The potency of JWH-116 will be reflected by its IC50 value. For reference, other potent synthetic cannabinoid agonists like CP55940 and WIN 55212-2 exhibit IC50/EC50 values in the low nanomolar range in similar assays.[8]
Table 1: Representative Data for a CB1 Agonist in a cAMP Inhibition Assay
| Compound Concentration (nM) | % Inhibition of cAMP Production |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
| 1000 | 99.5 |
Table 2: Pharmacological Parameters
| Parameter | Value |
| IC50 | 1.1 nM |
| Hill Slope | 1.05 |
| Max Inhibition | 99.8% |
(Note: The data presented in Tables 1 and 2 are for illustrative purposes only and represent typical results for a potent CB1 agonist. Actual results for JWH-116 may vary.)
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High well-to-well variability | Inconsistent cell seeding; Pipetting errors. | Ensure a homogenous cell suspension before seeding; Use calibrated multichannel pipettes. |
| Low signal window | Low forskolin stimulation; Low receptor expression. | Optimize forskolin concentration (perform a dose-response curve); Confirm CB1 receptor expression in the cell line. |
| No inhibitory response | Inactive compound; Cell line not responsive. | Verify the integrity and concentration of the JWH-116 stock; Use a known potent agonist as a positive control. |
| High basal cAMP level | Constitutive receptor activity; High phosphodiesterase activity. | Ensure the use of a phosphodiesterase inhibitor like IBMX; Test for inverse agonist activity if constitutive activity is suspected. |
References
- 1. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: JWH-116 Solubility and Solution Preparation
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with JWH-116, focusing on its solubility in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of JWH-116 in DMSO and ethanol?
A1: The solubility of JWH-116 differs slightly between DMSO and ethanol. JWH-116 is soluble in DMSO at a concentration of 11 mg/mL and in ethanol at 10 mg/mL.[1][2] For many experimental applications, stock solutions are prepared in DMSO due to its strong solvent properties for a wide range of organic compounds.[3]
Data Presentation: JWH-116 Solubility
| Solvent | Solubility (mg/mL) | Molar Concentration (approx.) |
| DMSO | 11 | 29.8 mM |
| Ethanol | 10 | 27.1 mM |
Molar concentration calculated based on the molar mass of JWH-116 (369.5 g/mol ).
Q2: I am having trouble dissolving JWH-116 in my chosen solvent. What can I do?
A2: If you are encountering issues with dissolving JWH-116, consider the following troubleshooting steps:
-
Ensure Solvent Purity: Use anhydrous or high-purity solvents, as water content can reduce the solubility of hydrophobic compounds like JWH-116.
-
Gentle Warming: Warm the solution gently in a water bath (e.g., to 37°C). Avoid excessive heat, which could lead to degradation of the compound.
-
Sonication: Use a sonicator to aid in the dissolution process. This can help break up aggregates and enhance solvent interaction.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Solvent Choice: While both DMSO and ethanol are effective, DMSO is a slightly stronger solvent for JWH-116.[1][2] If you are experiencing precipitation in ethanol, preparing a more concentrated stock in DMSO and then diluting it into your experimental media may be a better approach.
Q3: Are there any stability concerns when storing JWH-116 in solution?
A3: Yes, the stability of cannabinoids in solution is an important consideration. For instance, some cannabinoids can be susceptible to oxidation in solvents like DMSO and ethanol.[4] To ensure the integrity of your JWH-116 solutions, it is recommended to:
-
Store at Low Temperatures: Stock solutions should be stored at -20°C or -80°C.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Use Fresh Solutions: For sensitive experiments, it is best to prepare fresh dilutions from a concentrated stock solution shortly before use.
-
Consider Inert Gas: For long-term storage, aliquoting the stock solution and overlaying it with an inert gas like argon or nitrogen can help prevent oxidation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM JWH-116 Stock Solution in DMSO
-
Materials:
-
JWH-116 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of JWH-116. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.695 mg of JWH-116 (Molar Mass = 369.5 g/mol ).
-
Add the weighed JWH-116 to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO (in this case, 1 mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 10 mg/mL JWH-116 Stock Solution in Ethanol
-
Materials:
-
JWH-116 (solid)
-
200 proof (absolute) Ethanol
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 10 mg of JWH-116.
-
Place the weighed JWH-116 into a sterile microcentrifuge tube or vial.
-
Add 1 mL of absolute ethanol to the tube.
-
Vortex the solution for 2-3 minutes.
-
If necessary, place the tube in a sonicator bath for 10-15 minutes to facilitate dissolution.
-
Confirm that the solution is clear and free of any precipitate.
-
Store the stock solution at -20°C, protected from light.
-
Troubleshooting Workflow for JWH-116 Dissolution
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when dissolving JWH-116.
References
Technical Support Center: JWH-116 Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of JWH-116 in aqueous solutions. Adherence to proper handling and storage protocols is critical for obtaining accurate and reproducible experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of JWH-116 in aqueous solutions.
Issue 1: Inconsistent or lower-than-expected concentrations in analytical measurements.
-
Question: My analytical results (e.g., HPLC, LC-MS) show variable or significantly lower concentrations of JWH-116 than I initially prepared. What could be the cause?
-
Answer: This is a common issue and can stem from several factors related to compound degradation and handling. Consider the following troubleshooting steps:
-
Review Your Storage Conditions: JWH-116, like other synthetic cannabinoids, is susceptible to degradation from heat, light, and oxygen.
-
Temperature: For long-term storage of stock solutions (in organic solvents), freezing at -20°C is recommended. Aqueous solutions for immediate use should be prepared fresh. If short-term storage of aqueous solutions is necessary, refrigeration at 4°C is preferable to room temperature, although degradation can still occur.
-
Light Exposure: Exposure to UV and even ambient light can cause significant degradation of cannabinoids. Always use amber vials or wrap containers in aluminum foil to protect solutions from light.
-
Oxygen Exposure: Repeated exposure to air can lead to oxidation. Consider preparing smaller, single-use aliquots of your aqueous solutions to minimize this.
-
-
Check Your Solvent and pH: The aqueous environment can promote hydrolysis, especially at non-optimal pH values.
-
pH: For many cannabinoids, a slightly acidic to neutral pH range (pH 4-6) is optimal for stability. Alkaline conditions can significantly accelerate degradation. Ensure your buffer system maintains a stable pH in this range.
-
Aqueous Solubility: JWH-116 is highly hydrophobic. Poor solubility can lead to precipitation and inaccurate concentration measurements. Consider using solubilizing agents.
-
-
Adsorption to Surfaces: Hydrophobic compounds like JWH-116 can adsorb to plastic surfaces.
-
Container Choice: Whenever possible, use borosilicate glass vials for the preparation and storage of JWH-116 solutions. If plastic must be used, conduct preliminary studies to assess potential for adsorptive loss.
-
-
Issue 2: Precipitation is observed in my aqueous JWH-116 solution.
-
Question: I've prepared an aqueous solution of JWH-116, but I see particulate matter or cloudiness. What should I do?
-
Answer: This indicates that the aqueous solubility of JWH-116 has been exceeded. To address this:
-
Increase Solubilization:
-
Co-solvents: While JWH-116 is soluble in organic solvents like methanol, ethanol, DMF, and DMSO, high concentrations of these in your final aqueous solution may not be suitable for all experimental systems.[1] Use the minimum amount of organic co-solvent necessary to dissolve the JWH-116 before diluting with your aqueous buffer.
-
Surfactants: The use of surfactants to form micelles can help to solubilize hydrophobic compounds.
-
Cyclodextrins: Complexation with cyclodextrins is a highly effective method for increasing the aqueous solubility and stability of cannabinoids.[2][3] (See Experimental Protocols for a detailed method).
-
-
Sonication: Gentle sonication can sometimes help to re-dissolve small amounts of precipitate, but this is a temporary solution if the concentration is above the solubility limit.
-
Filtration: If you need to remove precipitate, use a filter material that has low protein/compound binding properties (e.g., PVDF or PTFE) to minimize loss of dissolved JWH-116.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of JWH-116 in aqueous solutions?
A1: The main factors are pH, temperature, light, and oxygen. JWH-116 is a hydrophobic molecule with a naphthoylindole core, which is susceptible to degradation under certain conditions. Like other cannabinoids, it is prone to oxidation and photodegradation.[4] The aqueous environment also introduces the risk of hydrolysis, particularly at non-optimal pH levels. For similar cannabinoids, acidic or basic conditions can catalyze degradation reactions.[4]
Q2: What is the recommended method for preparing a stable aqueous solution of JWH-116 for in vitro experiments?
A2: Due to its poor water solubility, direct dissolution in aqueous buffers is not recommended. The preferred method is to use a solubilizing agent. Cyclodextrin (B1172386) inclusion complexes are an excellent choice as they can enhance both solubility and stability.[1][2][3] A general approach involves first dissolving JWH-116 in a minimal amount of an organic solvent (e.g., ethanol) and then adding this solution to an aqueous solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or methylated-β-cyclodextrin) with stirring.[1]
Q3: How should I store my aqueous JWH-116 solutions?
A3: Ideally, aqueous solutions of JWH-116 should be prepared fresh for each experiment. If storage is unavoidable, store the solution in airtight, amber glass vials at 4°C for short-term use. For longer-term storage, it is best to keep JWH-116 as a stock solution in an organic solvent, such as methanol, at -20°C.[1]
Q4: At what pH is JWH-116 most stable in an aqueous solution?
A4: While specific data for JWH-116 is limited, studies on other cannabinoids, such as CBD, have shown that the optimal pH for stability is in the slightly acidic range, between pH 4 and 6.[4] It is advisable to buffer your aqueous solutions within this range to minimize degradation.
Q5: Can I use plastic tubes or plates for my experiments with JWH-116?
A5: Caution is advised when using plasticware. Hydrophobic compounds like JWH-116 can adsorb to polypropylene (B1209903) and other plastic surfaces, leading to a decrease in the actual concentration in your solution. It is recommended to use borosilicate glass whenever possible. If plastic must be used, consider pre-treating the plasticware with a blocking agent or conducting preliminary experiments to quantify any potential loss of JWH-116 due to adsorption.
Data Presentation
Table 1: Solubility of JWH-116 in Organic Solvents
| Solvent | Solubility |
| DMF | 16 mg/mL |
| DMSO | 11 mg/mL |
| Ethanol | 10 mg/mL |
Data sourced from Cayman Chemical.[1]
Table 2: Factors Affecting Cannabinoid Stability in Solution
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Increased temperature accelerates degradation. | Store stock solutions at -20°C. Prepare aqueous solutions fresh and store at 4°C for short periods. |
| Light | UV and ambient light can cause photodegradation. | Use amber glass vials or protect containers from light with foil. |
| Oxygen | Promotes oxidation of the cannabinoid structure. | Use airtight containers and prepare single-use aliquots to minimize headspace and repeated air exposure. |
| pH | Non-optimal pH can lead to hydrolysis and other degradation reactions. Alkaline conditions are particularly detrimental for some cannabinoids. | Maintain a pH between 4 and 6 in aqueous solutions using a suitable buffer. |
| Container Material | Adsorption to plastic surfaces can lead to loss of compound. | Use borosilicate glass vials for storage and preparation. |
Experimental Protocols
Protocol 1: Preparation of a JWH-116-Cyclodextrin Inclusion Complex for Improved Aqueous Solubility and Stability
This protocol describes a method for preparing a stock solution of JWH-116 complexed with hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
JWH-116
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (or other suitable organic solvent)
-
Purified water
-
Sterile, amber glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sonicator (optional)
-
-
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Accurately weigh the desired amount of HP-β-CD. The molar ratio of JWH-116 to HP-β-CD can be optimized, but a starting point of 1:2 is common.
-
Dissolve the HP-β-CD in purified water with stirring to create a clear solution (e.g., a 40% w/v solution).
-
-
Prepare the JWH-116 Solution:
-
Accurately weigh the JWH-116.
-
Dissolve the JWH-116 in a minimal volume of ethanol. Ensure it is fully dissolved.
-
-
Form the Inclusion Complex:
-
While vigorously stirring the HP-β-CD solution, slowly add the JWH-116 solution dropwise.
-
Continue stirring the mixture at room temperature for at least 24-48 hours to allow for complex formation. The container should be sealed to prevent solvent evaporation.
-
-
Final Preparation:
-
The resulting solution should be a clear, aqueous stock of the JWH-116-cyclodextrin complex.
-
For sterile applications, the solution can be filtered through a 0.22 µm syringe filter (use a low-binding membrane like PVDF).
-
Store the stock solution in an amber glass vial at 4°C for short-term use.
-
-
Protocol 2: General Workflow for a JWH-116 Aqueous Stability Study
This protocol outlines a general procedure for evaluating the stability of a JWH-116 formulation under various conditions.
-
Materials:
-
Prepared aqueous JWH-116 solution (e.g., with cyclodextrin)
-
Amber glass vials with airtight seals
-
Temperature-controlled chambers (e.g., incubators, refrigerators, freezers)
-
Calibrated analytical instrument (e.g., HPLC-UV, LC-MS/MS)
-
Appropriate mobile phases, standards, and columns for analysis
-
-
Procedure:
-
Sample Preparation:
-
Prepare a batch of the aqueous JWH-116 solution to be tested.
-
Aliquots of this solution into multiple amber glass vials.
-
-
Time Point Zero (T0) Analysis:
-
Immediately analyze a subset of the samples (n=3) to determine the initial concentration of JWH-116. This will serve as the baseline.
-
-
Storage:
-
Divide the remaining vials into groups for each storage condition to be tested (e.g., -20°C, 4°C, 25°C, 40°C; with and without light exposure).
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, 30 days), remove a set of samples (n=3) from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Analyze the samples using a validated analytical method to quantify the concentration of JWH-116.
-
-
Data Analysis:
-
Calculate the percentage of JWH-116 remaining at each time point relative to the T0 concentration.
-
Plot the percentage of JWH-116 remaining versus time for each condition to determine the degradation kinetics.
-
-
Visualizations
Caption: Workflow for preparing a stabilized JWH-116 aqueous solution and conducting a stability study.
Caption: Factors influencing the degradation of JWH-116 in aqueous solutions.
References
- 1. Investigation of Cannabinoid Acid/Cyclodextrin Inclusion Complex for Improving Physicochemical and Biological Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. humapub.com [humapub.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JWH-116 Concentration for In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the use of JWH-116 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is JWH-116 and what are its primary molecular targets?
JWH-116 is a synthetic cannabinoid belonging to the naphthoylindole family. It acts as a ligand for the cannabinoid receptors, with a known binding affinity for the CB1 receptor. Its affinity for the CB2 receptor is less well-characterized in publicly available literature. As a synthetic cannabinoid, it mimics the effects of endogenous cannabinoids by activating these G-protein coupled receptors (GPCRs).
Q2: What is a good starting concentration range for JWH-116 in in vitro assays?
A definitive starting concentration for JWH-116 is highly dependent on the specific assay and cell type used. However, based on its known binding affinity for the CB1 receptor (Ki of 52 nM), a rational starting point for functional assays would be to test a wide concentration range that brackets this value. A typical approach is to perform a dose-response curve starting from low nanomolar concentrations (e.g., 1 nM) up to high micromolar concentrations (e.g., 10-100 µM) to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of JWH-116?
JWH-116 is a lipophilic compound with poor solubility in aqueous solutions. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent.
Recommended Solvents and Solubilities:
| Solvent | Solubility |
| DMF | 16 mg/mL |
| DMSO | 11 mg/mL |
| Ethanol | 10 mg/mL |
Source: Cayman Chemical
For most cell-based assays, DMSO is the preferred solvent. Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in your assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Buffer/Media | - Poor aqueous solubility of JWH-116.- Final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- Saturation of the compound in the buffer. | - Use a carrier protein: Incorporate bovine serum albumin (BSA) (typically 0.1%) in your assay buffer to improve the solubility of lipophilic compounds.- Optimize solvent concentration: Ensure the final DMSO concentration is as high as tolerable for your cells (usually ≤ 0.1%) without causing toxicity.- Prepare fresh dilutions: Prepare working solutions fresh from the stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods. |
| High Variability Between Replicates | - Inconsistent dissolution of JWH-116.- Adsorption of the compound to plasticware.- Degradation of the compound in aqueous media. | - Ensure complete dissolution: Vortex stock solutions thoroughly before making dilutions.- Use low-adhesion plasticware: If significant adsorption is suspected, use low-protein-binding microplates and pipette tips.- Assess stability: For long incubation times, it is advisable to determine the stability of JWH-116 in your specific assay medium. This can be done by incubating the compound in the medium for the duration of the experiment and then analyzing its concentration by LC-MS. |
| No or Low Response in a Functional Assay | - The concentration of JWH-116 is too low.- The cells do not express the target receptor (CB1 or CB2).- The signaling pathway being measured is not activated by JWH-116 in your cell system. | - Perform a wide dose-response curve: Test a broad range of concentrations (e.g., 1 nM to 100 µM) to determine the EC50 or IC50.- Confirm receptor expression: Verify the expression of CB1 and/or CB2 receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry.- Use a positive control: Include a well-characterized cannabinoid receptor agonist (e.g., CP55,940) to confirm that the assay is working correctly.- Measure a different signaling pathway: If a cAMP assay shows no response, consider measuring ERK phosphorylation or β-arrestin recruitment. |
| Observed Cytotoxicity at Expected Active Concentrations | - The concentration of JWH-116 is too high.- Off-target effects of the compound.- Solvent toxicity. | - Determine the cytotoxic concentration: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the concentration at which JWH-116 becomes toxic to your cells. Functional assays should be conducted at concentrations below this threshold.- Include a vehicle control: Always include a control with the same final concentration of the solvent (e.g., DMSO) used to prepare the JWH-116 solution to account for any solvent-induced effects.- Consider alternative cell lines: If cytotoxicity is a persistent issue, you may need to use a different cell line that is less sensitive to the compound. |
Quantitative Data Summary
The following table summarizes the known quantitative data for JWH-116. It is important to note that functional data such as EC50 and IC50 values are highly dependent on the specific assay conditions and cell line used. The data provided here should be used as a reference, and researchers should determine these values empirically in their own experimental systems.
| Parameter | Receptor | Value | Comments |
| Binding Affinity (Ki) | CB1 | 52 ± 5 nM | Represents the affinity of JWH-116 for the human CB1 receptor. |
| EC50 (cAMP Assay) | CB1/CB2 | Not Available | Researchers should perform a dose-response study to determine the EC50 for inhibition of forskolin-stimulated cAMP production. |
| EC50 (ERK Phosphorylation) | CB1/CB2 | Not Available | A dose-response experiment is required to determine the EC50 for ERK1/2 phosphorylation. |
| EC50 (β-Arrestin Recruitment) | CB1/CB2 | Not Available | The EC50 for β-arrestin recruitment should be determined experimentally. |
| IC50 (Cytotoxicity) | N/A | Not Available | The cytotoxic concentration of JWH-116 should be determined for each cell line used (e.g., HEK293, CHO, HCT116) using a cell viability assay. |
Experimental Protocols
The following are detailed methodologies for key in vitro assays to characterize the activity of JWH-116. These are general protocols and may require optimization for your specific cell line and experimental conditions.
Cell Viability (MTT) Assay
This assay is used to determine the concentration range at which JWH-116 exhibits cytotoxicity.
Materials:
-
Cells of interest (e.g., HEK293, CHO, HCT116)
-
Complete cell culture medium
-
JWH-116 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of JWH-116 in complete culture medium from your stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium and treat the cells with the different concentrations of JWH-116.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
cAMP Accumulation Assay
This assay measures the ability of JWH-116 to inhibit adenylyl cyclase activity, which is a hallmark of Gαi-coupled GPCR activation.
Materials:
-
Cells expressing the cannabinoid receptor of interest (e.g., CHO-K1 cells stably expressing human CB1)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
JWH-116 stock solution (in DMSO)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based kits)
-
384-well white plates
Procedure:
-
Seed cells in a 384-well plate and allow them to adhere overnight.
-
The next day, replace the culture medium with assay buffer containing IBMX (e.g., 500 µM) and incubate for 30 minutes.
-
Add serial dilutions of JWH-116 to the wells, along with a vehicle control.
-
Immediately add forskolin to all wells (except for the basal control) at a concentration that gives a submaximal stimulation of cAMP production (e.g., 1-10 µM, to be optimized).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the JWH-116 concentration to determine the IC50.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK/ERK pathway, which is another downstream signaling event of cannabinoid receptor activation.
Materials:
-
Cells expressing the cannabinoid receptor of interest
-
Serum-free medium
-
JWH-116 stock solution (in DMSO)
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye)
-
Detection reagents
-
Western blot apparatus or an in-cell Western system
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-16 hours before the experiment.
-
Treat the cells with different concentrations of JWH-116 for a short period (e.g., 5-15 minutes). Include a vehicle control.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-phospho-ERK1/2 antibody, followed by the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathways activated by cannabinoid receptors and a general experimental workflow for characterizing JWH-116.
Caption: Canonical G-protein dependent signaling pathway for cannabinoid receptors.
Caption: β-Arrestin mediated signaling and receptor regulation.
Caption: General experimental workflow for characterizing JWH-116 in vitro.
JWH-116 Technical Support Center: Troubleshooting Experimental Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data for researchers working with JWH-116. Our aim is to address common sources of experimental variability and provide solutions to ensure the accuracy and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the handling and use of JWH-116 in various experimental settings.
Q1: I'm observing inconsistent results in my cell-based assays. What are the likely causes?
A1: Inconsistent results with JWH-116 in cell-based assays often stem from issues related to its solubility and stability in aqueous media. JWH-116 is a highly lipophilic compound with poor water solubility.
Troubleshooting Steps:
-
Improper Dissolution: Ensure your JWH-116 is fully dissolved in an appropriate organic solvent, such as DMSO, before preparing your final dilutions in aqueous buffers or cell culture media.[1][2]
-
Precipitation Upon Dilution: When diluting your DMSO stock into an aqueous solution, precipitation can occur. To mitigate this:
-
Keep the final DMSO concentration in your assay below 0.5% to avoid solvent-induced artifacts.
-
Add the JWH-116 stock solution to your aqueous buffer while vortexing to ensure rapid and even dispersion.
-
Prepare dilutions fresh for each experiment and do not store aqueous solutions of JWH-116.
-
-
Adsorption to Plastics: Lipophilic compounds like JWH-116 can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates). Consider using low-adhesion plastics or pre-rinsing materials with a buffer containing a carrier protein like bovine serum albumin (BSA) to minimize this effect.
Q2: My JWH-116 stock solution appears to be degrading over time. How can I ensure its stability?
A2: The stability of JWH-116 is critical for obtaining reproducible data. Degradation can occur due to improper storage and handling.
Troubleshooting Steps:
-
Storage Conditions: Store your JWH-116, both as a solid and in a DMSO stock solution, at -20°C for long-term stability.[1] The solid form of JWH-116 is reported to be stable for at least four years when stored at -20°C.[1]
-
Avoid Freeze-Thaw Cycles: Aliquot your DMSO stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can accelerate degradation.
-
Light and Air Exposure: Protect your JWH-116 from excessive exposure to light and air. Store stock solutions in tightly sealed, amber vials.
Q3: I am seeing high variability in my in vivo animal studies. What factors should I consider?
A3: In vivo studies with synthetic cannabinoids can be complex, with variability arising from multiple factors.
Troubleshooting Steps:
-
Route of Administration: The method of administration (e.g., intraperitoneal injection, inhalation) can significantly impact the bioavailability and pharmacokinetics of JWH-116, leading to varied responses.[3][4][5] Ensure your administration protocol is consistent across all animals and studies.
-
Metabolism: JWH-116, like other synthetic cannabinoids, is extensively metabolized in vivo.[6] These metabolites may have their own pharmacological activity, contributing to the overall effect and potential variability between subjects. Consider that individual differences in metabolic rates can influence outcomes.
-
Vehicle Formulation: The vehicle used to dissolve and administer JWH-116 is crucial. For injections, a mixture of ethanol, Tween 80, and saline is a common vehicle for synthetic cannabinoids.[4] Ensure the vehicle itself does not produce confounding effects by including a vehicle-only control group in your experiments.
Q4: My experimental results for JWH-116's potency are different from published values for similar compounds. Why might this be?
A4: Discrepancies in potency measurements (e.g., EC50) are not uncommon in cannabinoid research.
Troubleshooting Steps:
-
Assay Conditions: Minor variations in experimental conditions, such as cell line, receptor expression levels, buffer composition, and incubation times, can significantly influence the measured potency of a compound.
-
Full vs. Partial Agonism: JWH-116 is expected to be a full agonist at the CB1 receptor, similar to other JWH compounds.[6] Comparing its potency to a partial agonist like THC can lead to different maximal effects and apparent potencies depending on the assay.
-
Off-Target Effects: At higher concentrations, synthetic cannabinoids can exhibit off-target effects, interacting with other receptors or ion channels, which could confound the results of your primary assay.[7][8] Consider performing counter-screens to identify potential off-target activities if unexpected results persist.
Section 2: Quantitative Data
This table summarizes key quantitative parameters for JWH-116.
| Parameter | Value | Source |
| Binding Affinity (Ki) for CB1 Receptor | 52 ± 5 nM | [9] |
| Functional Potency (EC50) | Data not available in searched literature. | |
| Solubility in DMSO | 11 mg/mL | [1][2] |
| Solubility in Ethanol | 10 mg/mL | [1][2] |
| Solubility in DMF | 16 mg/mL | [1][2] |
| Long-term Stability (Solid, -20°C) | ≥ 4 years | [1] |
Section 3: Experimental Protocols
Detailed methodologies for key experiments are provided to enhance reproducibility.
Protocol 1: CB1 Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays for cannabinoid receptors.
Objective: To determine the binding affinity (Ki) of JWH-116 for the CB1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membranes from cells expressing the human CB1 receptor
-
[³H]-CP55,940 (radioligand)
-
JWH-116
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Wash Buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of JWH-116 in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and [³H]-CP55,940 to a final concentration of ~0.5 nM.
-
Add the various concentrations of JWH-116 or vehicle (for total binding) to the wells. For non-specific binding, add a high concentration of a known unlabeled CB1 agonist (e.g., 10 µM WIN 55,212-2).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform a non-linear regression analysis to determine the IC50 of JWH-116. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: GTPγS Binding Assay
This functional assay measures G-protein activation following CB1 receptor stimulation by JWH-116.
Objective: To determine the potency (EC50) and efficacy (Emax) of JWH-116 in stimulating G-protein activation via the CB1 receptor.
Materials:
-
Membranes from cells expressing the human CB1 receptor
-
[³⁵S]-GTPγS (radioligand)
-
JWH-116
-
GDP
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of JWH-116 in the assay buffer.
-
In a 96-well plate, add the cell membranes, GDP (to a final concentration of 10 µM), and the various concentrations of JWH-116.
-
Initiate the reaction by adding [³⁵S]-GTPγS to a final concentration of ~0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and quantify the radioactivity using a scintillation counter.
-
Plot the specific binding of [³⁵S]-GTPγS as a function of JWH-116 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Section 4: Visualizing Experimental Processes and Pathways
CB1 Receptor Signaling Pathway
JWH-116, as a CB1 receptor agonist, initiates a cascade of intracellular signaling events upon binding to the receptor. This diagram illustrates the canonical G-protein dependent signaling pathway.
Caption: JWH-116 activates the CB1 receptor, leading to G-protein modulation of intracellular signaling pathways.
Troubleshooting Workflow for Poor Aqueous Solubility
This diagram provides a logical workflow for addressing solubility issues with JWH-116 in aqueous buffers.
References
- 1. caymanchem.com [caymanchem.com]
- 2. JWH 116 | CAS 619294-64-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]
- 5. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of first generation synthetic cannabinoids on binding at non-cannabinoid receptors and in a battery of in vivo assays in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JWH-116 - Wikipedia [en.wikipedia.org]
Technical Support Center: JWH-116 Storage and Stability
For researchers, scientists, and drug development professionals, ensuring the stability of reference standards and experimental compounds is critical for accurate and reproducible results. This guide provides detailed information on the proper storage and handling of JWH-116 to prevent its degradation in a laboratory setting.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of JWH-116.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of JWH-116 stock solution. | 1. Prepare fresh stock solutions from solid compound if available.2. Verify the concentration of the stock solution using a validated analytical method (e.g., LC-MS/MS).3. Review storage conditions to ensure they align with recommendations (-20°C, protection from light). |
| Visible changes in the JWH-116 solution (e.g., discoloration, precipitation) | 1. Solvent evaporation leading to supersaturation.2. Chemical degradation.3. Contamination. | 1. Ensure vials are tightly sealed.2. Store at the recommended temperature (-20°C) to minimize solvent evaporation and degradation.[1]3. If degradation is suspected, discard the solution and prepare a new one.4. Use high-purity solvents and sterile techniques to prevent contamination. |
| Loss of potency in biological assays | Degradation of JWH-116 in working solutions or during experimental procedures. | 1. Minimize the time working solutions are kept at room temperature.2. Protect solutions from direct light exposure by using amber vials or covering tubes with foil.3. For prolonged experiments, consider preparing fresh dilutions from a frozen stock solution. |
| Appearance of unexpected peaks in analytical chromatograms | Formation of degradation products. | 1. Analyze a freshly prepared standard to confirm the retention time of the parent compound.2. If possible, use mass spectrometry to identify the mass of the unknown peaks, which may correspond to common degradants (e.g., hydroxylated or N-dealkylated species).[2][3][4][5]3. Review storage and handling procedures to identify potential causes of degradation, such as exposure to high temperatures or light.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for JWH-116?
A1: For long-term stability, JWH-116 should be stored at -20°C.[1] It is recommended to store it as a solution in a suitable solvent, such as methanol (B129727), in a tightly sealed, amber glass vial to protect it from light and air.[7][8]
Q2: How long can I expect JWH-116 to be stable under recommended storage conditions?
A2: When stored at -20°C, JWH-116 has been found to be stable for at least four years.[1]
Q3: Can I store JWH-116 at room temperature or in a refrigerator?
A3: It is not recommended to store JWH-116 at room temperature or in a refrigerator for extended periods. Studies on similar synthetic cannabinoids have shown significant degradation under these conditions.[9] For short-term use during an experiment, it is acceptable to have the compound at room temperature, but it should be returned to -20°C storage as soon as possible.
Q4: What are the primary factors that cause JWH-116 degradation?
A4: The main factors that can lead to the degradation of JWH-116 and other synthetic cannabinoids are exposure to heat, light (especially UV), and oxygen.[6]
Q5: What are the likely degradation pathways for JWH-116?
A5: JWH-116 is a naphthoylindole synthetic cannabinoid. Based on studies of similar compounds like JWH-018, potential degradation pathways include:
-
Hydroxylation: Addition of a hydroxyl group to the pentyl chain, indole (B1671886) ring, or naphthalene (B1677914) ring system.[2][3][10][4][5]
-
N-dealkylation: Removal of the pentyl chain from the indole nitrogen.[2][3]
-
Thermal Degradation: At high temperatures, cleavage of the molecule can occur, with naphthalene being a common fragment for JWH-series compounds.[11]
Q6: How can I check if my JWH-116 sample has degraded?
A6: The most reliable method to assess the purity and integrity of your JWH-116 sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a Diode-Array Detector (DAD). This will allow you to quantify the amount of JWH-116 present and detect any potential degradation products.
Quantitative Data Summary
The following table summarizes the known stability data for JWH-116 and provides context from studies on other closely related synthetic cannabinoids.
| Compound | Storage Temperature | Matrix/Solvent | Duration | Stability |
| JWH-116 | -20°C | Methanol | ≥ 4 years | Stable[1] |
| Multiple Synthetic Cannabinoids (including JWH compounds) | -20°C | Whole Blood | 12 weeks | Stable[9] |
| Multiple Synthetic Cannabinoids (including JWH compounds) | 4°C (Refrigerated) | Whole Blood | 12 weeks | Significant degradation for some compounds[9] |
| Multiple Synthetic Cannabinoids (including JWH compounds) | 22°C (Ambient) | Whole Blood | 12 weeks | Significant degradation for some compounds[9] |
Experimental Protocol: Assessing JWH-116 Stability
This protocol outlines a method for conducting a stability study of JWH-116 in a laboratory setting.
Objective: To determine the stability of JWH-116 under various storage conditions (temperature and light exposure).
Materials:
-
JWH-116 analytical standard
-
HPLC-grade methanol
-
Amber glass vials with PTFE-lined caps
-
Clear glass vials with PTFE-lined caps
-
Calibrated pipettes and tips
-
HPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of JWH-116 and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Ensure the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber and clear glass vials.
-
Divide the vials into different storage groups:
-
Group 1 (Control): -20°C, protected from light (amber vials).
-
Group 2 (Refrigerated): 4°C, protected from light (amber vials).
-
Group 3 (Room Temperature): ~22°C, protected from light (amber vials).
-
Group 4 (Light Exposure): ~22°C, exposed to ambient light (clear vials).
-
-
-
Time Points for Analysis:
-
Establish a schedule for analysis at various time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
-
-
Sample Analysis:
-
At each time point, retrieve one vial from each storage group.
-
Prepare a working solution by diluting the sample to a concentration suitable for your analytical instrument.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of JWH-116.
-
The analysis of the T=0 sample will serve as the baseline concentration.
-
-
Data Analysis:
-
Calculate the percentage of JWH-116 remaining at each time point relative to the T=0 concentration for each storage condition.
-
Plot the percentage of JWH-116 remaining versus time for each condition to visualize the degradation kinetics.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for JWH-116.
References
- 1. caymanchem.com [caymanchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. JWH-018 - Wikipedia [en.wikipedia.org]
- 4. Deposition of JWH-018, JWH-073 and their metabolites in hair and effect of hair pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid | springermedizin.de [springermedizin.de]
- 7. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JWH-116 - Wikipedia [en.wikipedia.org]
- 10. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of synthetic cannabinoid agonists and their degradation products after combustion in a smoking simulator - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY00722A [pubs.rsc.org]
Technical Support Center: JWH-116 Metabolism in Human Liver Microsomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the metabolism of JWH-116 in human liver microsomes (HLM).
Frequently Asked Questions (FAQs)
Q1: What are the expected primary metabolic pathways for JWH-116 in human liver microsomes?
A1: While specific quantitative data for JWH-116 is limited in published literature, its metabolism is expected to be similar to its close structural analog, JWH-018. The primary metabolic pathways are anticipated to be Phase I reactions mediated by cytochrome P450 (CYP) enzymes. These include:
-
Hydroxylation: This is a major metabolic route for synthetic cannabinoids. For JWH-116, hydroxylation can occur at multiple positions:
-
On the N-pentyl chain, leading to various monohydroxylated isomers (e.g., at the ω and ω-1 positions).
-
On the ethyl group at the 2-position of the indole (B1671886) ring.
-
On the indole ring itself.
-
On the naphthoyl ring system.
-
-
N-dealkylation: Cleavage of the N-pentyl chain.
-
Carboxylation: Further oxidation of hydroxylated metabolites on the N-pentyl chain to form carboxylic acids.
-
Dihydrodiol formation: Oxidation of the naphthoyl ring.
Q2: Which Cytochrome P450 (CYP) enzymes are likely involved in JWH-116 metabolism?
A2: Based on studies of structurally similar synthetic cannabinoids like JWH-018, the primary enzymes responsible for Phase I metabolism are likely members of the CYP2C and CYP3A subfamilies, with potential contributions from CYP1A2.[1] To definitively identify the specific enzymes involved in JWH-116 metabolism, a reaction phenotyping study is recommended.
Q3: What is a typical experimental setup for a JWH-116 metabolic stability assay in human liver microsomes?
A3: A typical metabolic stability assay involves incubating JWH-116 with pooled human liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzymes. The reaction is monitored over time, and the disappearance of the parent compound (JWH-116) is measured using LC-MS/MS. Key parameters include the concentration of microsomes, JWH-116, and NADPH, as well as incubation time and temperature.
Troubleshooting Guides
Issue 1: Low or No Metabolism of JWH-116 Observed
| Potential Cause | Troubleshooting Step |
| Inactive Cofactors | The NADPH regenerating system is critical for CYP activity. Prepare fresh NADPH solutions for each experiment, as it degrades over time. |
| Inactive Microsomes | Ensure proper storage of human liver microsomes at -80°C. Avoid repeated freeze-thaw cycles which can diminish enzyme activity. |
| Incorrect Incubation Conditions | Verify the incubation temperature is maintained at 37°C and the pH of the buffer is 7.4. |
| Low Substrate Concentration | Ensure the concentration of JWH-116 is appropriate for the assay. If the concentration is too low, the amount of metabolite formed may be below the limit of detection. |
Issue 2: High Variability in Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the microsomes and substrate. |
| Pre-incubation Time | Standardize the pre-incubation time of the microsomes at 37°C before adding the substrate to ensure consistent enzyme activity at the start of the reaction. |
| Reaction Quenching | Ensure the quenching solution (e.g., ice-cold acetonitrile) is added precisely at the specified time points to stop the metabolic reaction effectively and consistently. |
| Microsome Pooling | Use a large, pooled lot of human liver microsomes to minimize inter-individual variability in enzyme expression and activity. |
Issue 3: Unexpected Metabolite Profile
| Potential Cause | Troubleshooting Step |
| Contamination | Ensure all reagents and labware are free from contamination. Run a blank sample (without substrate) to check for interfering peaks. |
| Non-enzymatic Degradation | Incubate JWH-116 in the reaction buffer without microsomes or without NADPH to assess for any non-enzymatic degradation of the parent compound. |
| Further Metabolism | The primary metabolites may be further metabolized into secondary metabolites. Analyze samples at earlier time points to capture the initial metabolic products. |
Issue 4: Poor Substrate Solubility
| Potential Cause | Troubleshooting Step |
| Lipophilic Nature of JWH-116 | JWH-116 is a lipophilic compound. Prepare a high-concentration stock solution in an organic solvent like DMSO or methanol. |
| Precipitation in Assay | Ensure the final concentration of the organic solvent in the incubation mixture is low (typically <1%) to avoid enzyme inhibition and precipitation of the compound. Visually inspect the incubation mixture for any signs of precipitation. |
Data Presentation
Table 1: Predicted Phase I Metabolites of JWH-116 in Human Liver Microsomes
| Metabolic Reaction | Metabolite Description | Expected m/z [M+H]⁺ |
| Monohydroxylation | Hydroxylation on the N-pentyl chain | 386.2 |
| Hydroxylation on the indole-ethyl group | 386.2 | |
| Hydroxylation on the indole ring | 386.2 | |
| Hydroxylation on the naphthoyl ring | 386.2 | |
| Dihydroxylation | Dihydroxylation on various positions | 402.2 |
| N-Dealkylation | Loss of the N-pentyl group | 300.1 |
| Carboxylation | Oxidation of a terminal alcohol on the N-pentyl chain | 400.2 |
| Dihydrodiol Formation | Oxidation of the naphthoyl ring | 404.2 |
Experimental Protocols
Protocol 1: JWH-116 Metabolic Stability Assay in Human Liver Microsomes
-
Reagent Preparation:
-
Prepare a 1 M stock solution of JWH-116 in DMSO.
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, add pooled human liver microsomes (final concentration 0.5 mg/mL) to the pre-warmed (37°C) phosphate buffer.
-
Pre-incubate the microsome solution for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the JWH-116 working solution (final concentration 1 µM).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile (B52724) (2:1 ratio of acetonitrile to aliquot volume) to precipitate the proteins and stop the reaction.
-
-
Sample Preparation:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of JWH-116 at each time point.
-
Protocol 2: Reaction Phenotyping of JWH-116 Metabolism
-
Recombinant CYP Incubation:
-
Incubate JWH-116 separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH.
-
Measure the rate of JWH-116 depletion or metabolite formation for each CYP isoform.
-
-
Chemical Inhibition Assay:
-
Incubate JWH-116 with pooled human liver microsomes in the presence of NADPH and a specific chemical inhibitor for each major CYP isoform.
-
A significant decrease in the rate of JWH-116 metabolism in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.
-
-
Data Analysis:
-
Compare the metabolic rates across the different recombinant CYPs and the degree of inhibition by specific inhibitors to identify the primary enzymes responsible for JWH-116 metabolism.
-
Visualizations
Caption: Experimental workflow for JWH-116 metabolism assay in HLM.
Caption: Inferred metabolic pathway of JWH-116.
References
Identifying and minimizing experimental artifacts with JWH 116
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing experimental artifacts when working with the synthetic cannabinoid, JWH-116. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in experiments with JWH-116?
A1: Variability in in vitro assays with JWH-116 and other synthetic cannabinoids can stem from several factors. These include the compound's purity, its inherent lipophilicity leading to poor aqueous solubility, and its stability in solution.[1] Minor differences in experimental conditions such as buffer composition, incubation times, and temperature can also significantly impact results.[1]
Q2: How can I improve the solubility of JWH-116 in my aqueous assay buffer?
A2: Due to its lipophilic nature, JWH-116 has low solubility in aqueous solutions.[1] To improve solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2] When preparing your working solution, ensure the final concentration of the organic solvent in the aqueous buffer is kept to a minimum (typically below 0.5%) to avoid solvent-induced artifacts.[1] Incorporating a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% in the buffer can also help maintain the solubility of lipophilic compounds.[1]
Q3: What are the best practices for storing JWH-116 stock solutions?
A3: To ensure the stability of JWH-116, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1] Using amber vials can help protect the compound from light degradation.[1]
Q4: Can the vehicle (e.g., DMSO) used to dissolve JWH-116 affect my experimental results?
A4: Yes, the vehicle itself can introduce experimental artifacts. High concentrations of DMSO can disrupt cell membranes and protein function.[1][3] It is crucial to include a vehicle-only control in all experiments to account for any effects of the solvent on the assay.
Q5: What are the known off-target effects of JWH-116?
A5: While JWH-116 is known to be a CB1 receptor agonist, specific off-target activities for this compound are not extensively documented in publicly available literature. However, some first-generation synthetic cannabinoids have been shown to interact with other receptors, such as serotonin (B10506) receptors.[4] At higher concentrations, it is possible that JWH-116 could engage off-target receptors, potentially leading to confounding results.[1]
Troubleshooting Guides
Issue 1: Low or No Signal in a CB1 Receptor Activation Assay
| Potential Cause | Troubleshooting Steps |
| Poor JWH-116 Solubility | - Prepare a fresh stock solution in 100% DMSO and ensure it is fully dissolved before diluting into the final aqueous buffer. - Decrease the final concentration of JWH-116 in the assay. - Incorporate 0.1% BSA into the assay buffer to improve solubility.[1] |
| JWH-116 Degradation | - Prepare fresh dilutions of JWH-116 for each experiment from a properly stored stock solution. - For long incubation periods, assess the stability of JWH-116 in the assay buffer under the same conditions in a parallel experiment.[1] |
| Inactive Compound | - Verify the purity and integrity of your JWH-116 sample using analytical methods like HPLC-MS if possible.[1] |
| Suboptimal Assay Conditions | - Optimize incubation time and temperature for your specific cell line and assay. - Ensure all reagents, including cells and buffers, are properly prepared and within their expiration dates. |
| Low Receptor Expression | - Confirm the expression of CB1 receptors in your cell line using techniques like Western blot or qPCR. |
Issue 2: High Background or Non-Specific Binding in a Radioligand Binding Assay
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Use a lower concentration of the radioligand, ideally at or below its Kd value. - Verify the radiochemical purity of the ligand. |
| Excessive Membrane Protein | - Reduce the amount of membrane protein used in the assay. A typical range is 100-500 µg per well. |
| Suboptimal Assay Conditions | - Optimize incubation time and temperature to reach equilibrium for specific binding while minimizing non-specific binding. - Modify the assay buffer by including BSA or using a different buffer system. |
| Insufficient Washing | - Increase the volume and number of wash steps with ice-cold wash buffer. |
Experimental Protocols
Representative Experimental Protocol: In Vitro cAMP Assay for JWH-116 Activity
This protocol is adapted from methods used for the closely related synthetic cannabinoid, JWH-018, and is intended as a general guideline.
1. Cell Culture and Preparation:
-
Culture CHO cells stably expressing the human CB1 receptor (CHO-hCB1) in appropriate media.
-
Seed cells into 96-well plates at a density that allows for optimal confluence on the day of the experiment.
2. JWH-116 and Control Preparation:
-
Prepare a 10 mM stock solution of JWH-116 in 100% DMSO.
-
Perform serial dilutions of the JWH-116 stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Prepare a vehicle control (assay buffer with the same final DMSO concentration) and a positive control (e.g., a known CB1 agonist like CP55,940).
3. cAMP Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.
-
Add the various concentrations of JWH-116, vehicle control, and positive control to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Following the incubation with JWH-116, stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
4. Data Analysis:
-
Generate a dose-response curve for JWH-116 and calculate the EC50 value.
-
Compare the maximal effect of JWH-116 to that of the positive control to determine its efficacy.
Visualizations
Caption: A generalized workflow for an in vitro cAMP assay to determine JWH-116 activity.
Caption: Simplified signaling pathway of JWH-116 via the CB1 receptor.[5][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Culture Media Optimization for JWH-116 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic cannabinoid JWH-116. The information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Which cell line is recommended for studying the effects of JWH-116?
A1: The choice of cell line depends on the research question. For general cytotoxicity and cannabinoid receptor-mediated effects, the human colorectal carcinoma cell line HCT-116 is a suitable and well-characterized option.[1] Other cell lines that have been used in synthetic cannabinoid research include SH-SY5Y (neuroblastoma), BeWo (placental), and various cancer cell lines like MCF-7 (breast), PC3 (prostate), and A549 (lung). For specific receptor studies, CHO-K1 or U2OS cells stably expressing the human CB1 receptor are often used.
Q2: What is the optimal basal medium for culturing HCT-116 cells for JWH-116 studies?
A2: HCT-116 cells are commonly cultured in McCoy's 5A Medium .[1][2][3][4][5] Some protocols may also use DMEM.[6] It is crucial to maintain consistency with the chosen basal medium throughout your experiments.
Q3: What supplements are required for the HCT-116 culture medium?
A3: The standard complete growth medium for HCT-116 cells includes the basal medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S) .[4]
Q4: Can I reduce the FBS concentration to minimize variability?
A4: Yes, reducing FBS concentration is a common strategy to decrease experimental variability and cost.[7][8] Many cell lines, including HCT-116, can be adapted to lower serum concentrations (e.g., 2-5%) or even serum-free media.[2][7] However, this requires a gradual adaptation process, allowing the cells to adjust over several passages.[8] For HCT-116, FBS concentrations below 5% have been found to be optimal for sphere formation in 3D cultures.[2]
Q5: JWH-116 has poor aqueous solubility. How should I prepare it for cell culture experiments?
A5: JWH-116 is a lipophilic compound and should be dissolved in an organic solvent to create a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[9][10] Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous cell culture medium to achieve the desired final concentration. It is critical to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[11] Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability or High Cytotoxicity in Control Group | High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration is typically below 0.5%. Always include a vehicle control (media with DMSO at the same concentration as the experimental group) to assess solvent toxicity.[11] |
| Contamination of cell culture (bacterial, fungal, or mycoplasma). | Regularly check cultures for signs of contamination. Practice strict aseptic techniques. If contamination is suspected, discard the culture and start with a fresh vial of cells. | |
| Suboptimal cell culture conditions (e.g., incorrect CO2 levels, temperature, humidity). | Ensure incubators are properly calibrated and maintained at 37°C with 5% CO2 and high humidity.[1][12] | |
| Inconsistent or Irreproducible Experimental Results | Variability in JWH-116 stock solution. | JWH-116 can be unstable in aqueous solutions. Prepare fresh dilutions from the DMSO stock for each experiment. Store the DMSO stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inconsistent cell passage number or confluency. | Use cells within a consistent range of passage numbers for your experiments. Seed cells to reach a specific confluency (e.g., 70-80%) at the time of treatment. | |
| Batch-to-batch variability in FBS. | If possible, purchase a large batch of FBS and test it for consistency before use in a series of experiments. Consider transitioning to a lower serum concentration or serum-free medium to reduce this variability.[7] | |
| Precipitation of JWH-116 in Culture Medium | Exceeding the solubility limit of JWH-116 in the aqueous medium. | Lower the final concentration of JWH-116. Ensure the DMSO stock is fully dissolved before diluting into the medium. The presence of a carrier protein like Bovine Serum Albumin (BSA) in the medium can help maintain the solubility of lipophilic compounds. |
Data Presentation
Table 1: Standard Cell Culture Media Formulation for HCT-116 Cells
| Component | Recommended Concentration | Notes |
| Basal Medium | - | McCoy's 5A Medium is standard.[1][2][3][4][5] |
| Fetal Bovine Serum (FBS) | 10% (v/v) | Can be optimized to lower concentrations (e.g., 2-5%) with gradual adaptation.[2][7][8] |
| Penicillin-Streptomycin (P/S) | 1% (v/v) (100 U/mL Penicillin, 100 µg/mL Streptomycin) | Standard antibiotic solution to prevent bacterial contamination.[2] |
Table 2: Solubility of JWH-116 in Common Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 16 mg/ml |
| Dimethyl sulfoxide (DMSO) | 11 mg/ml |
| Ethanol | 10 mg/ml |
| (Data sourced from Cayman Chemical)[9] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol determines the effect of JWH-116 on the viability of HCT-116 cells.
Materials:
-
HCT-116 cells
-
Complete growth medium (McCoy's 5A + 10% FBS + 1% P/S)
-
96-well plates
-
JWH-116 stock solution in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of JWH-116.
-
Include a vehicle control (DMSO) at the same final concentration as the highest JWH-116 concentration.
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects and quantifies apoptosis induced by JWH-116.
Materials:
-
HCT-116 cells
-
6-well plates
-
JWH-116 stock solution in DMSO
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells in 6-well plates at a density of 2.5 x 10^5 cells per well.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of JWH-116 or vehicle control (DMSO) for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: JWH-116 signaling via the CB1 receptor.
Caption: Experimental workflow for JWH-116 studies.
References
- 1. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 2. Effect of microserum environment stimulation on extraction and biological function of colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A review of algorithmic approaches for cell culture media optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JWH-116 Solubility in Phosphate-Buffered Saline (PBS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of the synthetic cannabinoid JWH-116 in phosphate-buffered saline (PBS).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my JWH-116 precipitate out of solution when I add it to PBS?
A1: JWH-116, like most synthetic cannabinoids, is a highly lipophilic (fat-soluble) molecule.[1][2] This inherent property results in very low aqueous solubility. Phosphate-buffered saline (PBS) is an aqueous solution, and when a concentrated stock of JWH-116 in an organic solvent is diluted into PBS, the JWH-116 is no longer soluble and precipitates out.
Q2: What are the common organic solvents to dissolve JWH-116 for creating a stock solution?
A2: JWH-116 is soluble in several organic solvents. Commonly used solvents for preparing a stock solution include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
It is recommended to prepare a high-concentration stock solution in 100% of one of these solvents.[3]
Q3: What is the maximum recommended final concentration of organic solvents like DMSO in my cell-based assays?
A3: High concentrations of organic solvents can be toxic to cells. For most cell lines, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being preferable to minimize cytotoxicity and other off-target effects.[4][5] It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.[6]
Q4: Are there alternatives to organic solvents for solubilizing JWH-116 in aqueous solutions?
A4: Yes, several methods can be employed to improve the solubility of JWH-116 in aqueous solutions like PBS for experimental use. These include:
-
Co-solvents: Using a small percentage of an organic solvent in the final aqueous solution.
-
Carrier Proteins: Incorporating a protein like bovine serum albumin (BSA) to bind to the lipophilic compound and keep it in solution.[3]
-
Surfactants: Using detergents like Tween 80 to form micelles that can encapsulate the JWH-116.[7]
-
Cyclodextrins: Employing cyclic oligosaccharides like hydroxypropyl-β-cyclodextrin (HP-β-CD) or methyl-β-cyclodextrin (M-β-CD) to form inclusion complexes with JWH-116, thereby increasing its aqueous solubility.[8][9]
Section 2: Troubleshooting Guides
Issue: JWH-116 precipitates upon dilution of the stock solution in PBS.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for JWH-116 precipitation in PBS.
Detailed Steps:
-
Ensure Complete Stock Dissolution: Before diluting, visually inspect your JWH-116 stock solution to ensure it is completely dissolved. If you observe any particulate matter, gentle warming in a water bath or brief sonication can aid dissolution.
-
Optimize Dilution Technique: When diluting the organic stock solution into PBS, add the stock dropwise to the PBS while vigorously vortexing or stirring. This rapid mixing helps to disperse the JWH-116 molecules before they can aggregate and precipitate.[10]
-
Lower the Final Concentration: If precipitation persists, try lowering the final desired concentration of JWH-116 in your experiment.
-
Incorporate a Solubilizing Agent: For most applications, a solubilizing agent will be necessary to maintain JWH-116 in solution. Refer to the experimental protocols in Section 4 for detailed guidance.
Section 3: Data Presentation
Table 1: Solubility of JWH-116 in Organic Solvents
| Solvent | Solubility |
| DMF | 16 mg/mL[5] |
| DMSO | 11 mg/mL[5] |
| Ethanol | 10 mg/mL[5] |
| Methanol | Solution[5] |
Table 2: Example Solubility of Cannabidiol (B1668261) (CBD) in PBS with Surfactants
| Surfactant (10% w/w in PBS) | CBD Solubility (µg/mL) |
| Tween 20 | ~150[11] |
| Tween 80 | ~200[11] |
| Sodium Lauryl Sulfate (SLS) | ~250[11] |
Section 4: Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO) and Carrier Protein (BSA)
This protocol is adapted for cell-based assays where maintaining low organic solvent concentration is critical.
Materials:
-
JWH-116 powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA), fatty acid-free
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve JWH-116 in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the powder is completely dissolved.
-
-
Prepare the Working Solution:
-
For many in vitro assays, including a carrier protein like BSA can help maintain the solubility of lipophilic compounds.[3]
-
Prepare your final assay buffer (e.g., PBS) containing 0.1% BSA.
-
Add the JWH-116 DMSO stock solution dropwise to the BSA-containing buffer while vortexing to achieve the desired final concentration.
-
Ensure the final DMSO concentration remains below 0.5% (ideally ≤ 0.1%).[4][5]
-
Workflow Diagram for Co-solvent/Carrier Protein Method:
Caption: Workflow for solubilizing JWH-116 with DMSO and BSA.
Protocol 2: Solubilization using Cyclodextrins
This method utilizes the ability of cyclodextrins to form inclusion complexes with hydrophobic molecules.
Materials:
-
JWH-116 powder
-
Methyl-β-cyclodextrin (M-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare a Cyclodextrin (B1172386) Solution:
-
Dissolve M-β-CD or HP-β-CD in PBS to a desired concentration (e.g., 10 mM).
-
-
Form the Inclusion Complex:
-
Add JWH-116 powder directly to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Alternatively, a small amount of an organic solvent can be used to first dissolve the JWH-116 before adding it to the cyclodextrin solution, followed by evaporation of the organic solvent.
-
-
Filter the Solution:
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved JWH-116. The resulting clear solution contains the JWH-116/cyclodextrin complex.
-
Workflow Diagram for Cyclodextrin Method:
Caption: Workflow for solubilizing JWH-116 with cyclodextrins.
Section 5: JWH-116 Mechanism of Action and Signaling Pathway
JWH-116 is a synthetic cannabinoid that acts as an agonist at the cannabinoid receptor 1 (CB1).[5][6] The CB1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the inhibitory G-protein, Gi/o.[12][13]
CB1 Receptor Signaling Pathway:
Upon binding of JWH-116, the CB1 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This activation results in the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effector proteins.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[12][14] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).[13]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It typically inhibits N- and P/Q-type voltage-gated calcium channels (CaV) and activates G-protein-coupled inwardly-rectifying potassium channels (GIRK).[13]
-
Activation of Kinase Cascades: CB1 receptor activation can also lead to the stimulation of other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade (e.g., ERK1/2) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[12][14]
Caption: Simplified CB1 receptor signaling pathway activated by JWH-116.
References
- 1. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. shutterstock.com [shutterstock.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. The use of methyl-β-cyclodextrin to solubilize cholesterol prior to coating onto a C18 stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: JWH-116 Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JWH-116 stock solutions. The information provided is intended to help identify and resolve potential contamination issues that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination or degradation in my JWH-116 stock solution?
A1: Visual indicators of contamination can include changes in the color or clarity of the solution, or the formation of precipitates. However, many contaminants and degradation products are not visible to the naked eye. The most reliable signs of contamination are unexpected experimental results, such as decreased potency, altered pharmacological effects, or the appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS).
Q2: What are the potential sources of contaminants in a JWH-116 stock solution?
A2: Contaminants can be introduced from several sources:
-
Synthesis Byproducts: Impurities from the chemical synthesis of JWH-116, such as unreacted starting materials or side-reaction products, may be present in the initial powder. For naphthoylindoles like JWH-116, this could include incompletely alkylated or acylated precursors.[1]
-
Solvent Impurities: The solvent used to dissolve the JWH-116 may contain impurities or degrade over time.
-
Improper Storage: Exposure to light, elevated temperatures, or oxygen can lead to the degradation of JWH-116.[2][3]
-
Cross-Contamination: Introduction of other substances from improperly cleaned labware or equipment.
Q3: How should I properly store my JWH-116 stock solution to minimize degradation?
A3: To ensure the stability of your JWH-116 stock solution, it is recommended to:
-
Store the solution at -20°C for long-term storage.
-
Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Use airtight containers to prevent solvent evaporation and exposure to oxygen.
-
Prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock.
Q4: What are the likely degradation products of JWH-116?
A4: While specific degradation pathways for JWH-116 in solution are not extensively documented, based on the structure of related JWH compounds, potential degradation products could arise from:
-
Hydrolysis: Cleavage of the amide bond, particularly under acidic or basic conditions.
-
Oxidation: Modification of the indole (B1671886) or naphthalene (B1677914) rings.
-
N-dealkylation: Loss of the pentyl chain.[4]
-
Hydroxylation: Addition of hydroxyl groups to the alkyl chain, indole, or naphthalene moieties, which is a common metabolic pathway for JWH compounds.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving suspected contamination issues with your JWH-116 stock solution.
Problem: Inconsistent or unexpected experimental results.
Step 1: Verify Experimental Parameters Before assessing the stock solution, rule out other potential causes for the unexpected results:
-
Confirm the accuracy of all dilutions and concentrations.
-
Check the calibration and performance of all instruments used.
-
Ensure that all other reagents are of high quality and have not expired.
-
Review the experimental protocol for any potential errors.
Step 2: Analytical Chemistry Assessment of the JWH-116 Stock Solution If other experimental factors have been ruled out, the next step is to analyze the purity of the JWH-116 stock solution.
| Parameter | Recommended Action | Expected Outcome |
| Purity and Presence of Impurities | Analyze the stock solution using High-Performance Liquid Chromatography with UV detection (HPLC-UV). | A single, sharp peak corresponding to JWH-116. The presence of additional peaks suggests impurities or degradation products. |
| Identification of Contaminants | If unknown peaks are detected by HPLC, use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for identification. | Mass spectra of the unknown peaks can be compared to known databases or used to hypothesize the structures of contaminants. |
| Structural Integrity | For a definitive structural confirmation of the primary compound and potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[5][6] | The NMR spectrum should match the known spectrum of JWH-116. Deviations or additional signals can indicate the presence of contaminants. |
Step 3: Remediation If contamination is confirmed, the following actions are recommended:
-
Discard the contaminated stock solution.
-
Acquire a new, certified reference standard of JWH-116.
-
Prepare a fresh stock solution using high-purity solvent.
-
Re-validate the new stock solution using the analytical methods described above before use in experiments.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for determining the purity of a JWH-116 stock solution and detecting the presence of non-volatile impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
Start with a suitable gradient, for example, 70% B, and increase to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 320 nm
-
Procedure:
-
Prepare a dilution of the JWH-116 stock solution in the mobile phase.
-
Inject a suitable volume (e.g., 10 µL) onto the column.
-
Record the chromatogram and integrate the peak areas.
-
Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is useful for identifying volatile or semi-volatile contaminants and degradation products.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 1 minute.
-
Ramp to 300°C at a rate of 15°C/min, hold for 5 minutes.
-
-
Injection: Splitless injection of 1 µL of the diluted stock solution.
-
Mass Spectrometer: Electron ionization (EI) mode, scanning from m/z 40 to 550.
-
Procedure:
-
Dilute the JWH-116 stock solution in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Inject the sample into the GC-MS.
-
Analyze the resulting total ion chromatogram for peaks other than the solvent and JWH-116.
-
Compare the mass spectra of any additional peaks to a spectral library (e.g., NIST) for tentative identification.
-
Visualizations
References
- 1. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Separation and structural characterization of the new synthetic cannabinoid JWH-018 cyclohexyl methyl derivative "NE-CHMIMO" using flash chromatography, GC-MS, IR and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification, Quantification, and Isolation of Synthetic Cannabinoids in Forensic Drug Seizures - Global NMR Discussion Meetings [globalnmr.org]
Validation & Comparative
A Comparative Analysis of Receptor Binding Affinities: JWH-116 versus JWH-018
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding characteristics of two synthetic cannabinoids, JWH-116 and JWH-018, at the human cannabinoid receptors CB1 and CB2. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.
Receptor Binding Affinity
The binding affinity of a compound to a receptor is a critical measure of its potential potency. This is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for JWH-116 and JWH-018 at the CB1 and CB2 cannabinoid receptors.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| JWH-116 | 52 ± 5 | Data not available |
| JWH-018 | 1.2 - 9.0 | ~3.0 |
Experimental Protocols: Radioligand Binding Assay
The receptor binding affinities presented in this guide are predominantly determined through competitive radioligand binding assays. This technique quantifies the ability of a test compound (e.g., JWH-116 or JWH-018) to displace a known radioactive ligand that binds to the target receptor.
Key Methodological Steps:
-
Membrane Preparation:
-
Cells stably expressing the human CB1 or CB2 receptor, or homogenized brain tissue known to be rich in these receptors, are used.
-
The cells or tissue are homogenized in a cold buffer solution and subjected to centrifugation to isolate the cell membranes containing the receptors.
-
The resulting membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined to ensure consistency across experiments.
-
-
Competitive Binding Incubation:
-
A constant concentration of a high-affinity radioligand (e.g., [³H]CP-55,940 or [³H]SR141716A) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (JWH-116 or JWH-018) are added to the incubation mixture.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. This process separates the membranes with the bound radioligand from the unbound radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
-
Signaling Pathways
Upon binding to cannabinoid receptors, synthetic cannabinoids like JWH-018 act as agonists, initiating intracellular signaling cascades. JWH-018 is classified as a full agonist at both CB1 and CB2 receptors.[1] This means it can elicit a maximal receptor response.
The primary signaling pathway for CB1 and CB2 receptors is through the coupling to Gi/o proteins. This leads to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of ion channels: This includes the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: JWH-018 has been shown to activate the extracellular signal-regulated kinase (ERK1/2) pathway, which is involved in regulating a variety of cellular processes.
Specific signaling pathway studies for JWH-116 are not extensively available in the current body of scientific literature. However, as a structural analog of JWH-018 that binds to the CB1 receptor, it is presumed to act as an agonist and likely modulates similar Gi/o-coupled signaling pathways.
References
A Comparative Analysis of JWH-116 and Other Naphthoylindoles: A Guide for Researchers
This guide provides a detailed comparative analysis of JWH-116 and other prominent naphthoylindoles, a class of synthetic cannabinoid receptor agonists. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties based on available experimental data.
Introduction to Naphthoylindoles
Naphthoylindoles, a significant class of synthetic cannabinoids, are characterized by a naphthoyl group linked to an indole (B1671886) core. These compounds, including the widely studied JWH series developed by John W. Huffman, exhibit varying affinities and efficacies for the cannabinoid receptors, CB1 and CB2. The CB1 receptor is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the peripheral nervous system and immune cells, playing a role in inflammation and immune response. Understanding the structure-activity relationships (SAR) within this class is crucial for the development of selective ligands for therapeutic and research purposes.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for JWH-116 and a selection of other key naphthoylindoles. This data allows for a direct comparison of their binding affinities at CB1 and CB2 receptors. It is important to note that while data for JWH-116's affinity for the CB1 receptor is available, its affinity for the CB2 receptor and its functional activity profile (EC50 and Emax values) are not well-documented in the reviewed literature.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM) of Selected Naphthoylindoles
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2 Ki Ratio) |
| JWH-116 | 52 ± 5[1] | Data Not Available | Data Not Available |
| JWH-018 | 9.0 ± 5.0[2] | 2.94 ± 2.65[2] | 3.06 |
| JWH-073 | 8.9 - 12.9[3][4] | 38[3] | ~0.23 - 0.34 |
| JWH-081 | 1.2 ± 0.03[5] | 12.4 ± 2.2[5] | 0.097 |
| JWH-210 | 0.46[6] | 0.69[6] | 0.67 |
Table 2: Functional Activity (EC50, nM) of Selected Naphthoylindoles
| Compound | Assay Type | CB1 EC50 (nM) | CB2 EC50 (nM) |
| JWH-116 | Data Not Available | Data Not Available | Data Not Available |
| JWH-018 | cAMP Inhibition | 102[2] | 133[2] |
Note: The selectivity ratio is calculated as (Ki CB1) / (Ki CB2). A value > 1 indicates selectivity for the CB2 receptor, while a value < 1 indicates selectivity for the CB1 receptor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize naphthoylindoles.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors.
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP-55,940.
-
Test Compounds: JWH-116 and other naphthoylindoles.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding. It provides information on the potency (EC50) and efficacy (Emax) of the compounds.
Materials:
-
Receptor Source: Cell membranes from cells expressing CB1 or CB2 receptors.
-
Radioligand: [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Guanosine Diphosphate (GDP): To ensure G-proteins are in their inactive state.
-
Test Compounds: JWH-116 and other naphthoylindoles.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration System and Scintillation Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, combine the cell membranes, GDP (typically 10 µM), varying concentrations of the test compound, and assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the specific binding against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.
cAMP Accumulation Assay
This functional assay measures the ability of cannabinoid receptor agonists to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule.
Materials:
-
Cells: Whole cells (e.g., CHO or HEK293) stably expressing CB1 or CB2 receptors.
-
Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.
-
Test Compounds: JWH-116 and other naphthoylindoles.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a specified time (e.g., 15-30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. Use non-linear regression to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by naphthoylindoles and a typical experimental workflow for their comparative analysis.
Caption: Cannabinoid receptor signaling pathway initiated by naphthoylindole binding.
Caption: Experimental workflow for the comparative analysis of naphthoylindoles.
Conclusion
This guide provides a comparative overview of JWH-116 and other significant naphthoylindoles based on currently available scientific literature. While the binding affinity of JWH-116 for the CB1 receptor is established, a notable gap exists in the public domain regarding its CB2 receptor affinity and functional activity. The provided data for other naphthoylindoles, such as JWH-018, JWH-073, JWH-081, and JWH-210, offer a valuable framework for understanding the structure-activity relationships within this class of synthetic cannabinoids. The detailed experimental protocols and workflow diagrams serve as a resource for researchers aiming to further characterize these and other novel compounds. Future studies are warranted to fully elucidate the pharmacological profile of JWH-116 to enable a more complete comparative analysis.
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JWH-018 - Wikipedia [en.wikipedia.org]
- 3. A Comparison of Acute Neurocognitive and Psychotomimetic Effects of a Synthetic Cannabinoid and Natural Cannabis at Psychotropic Dose Equivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. JWH-116 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vivo Effects of JWH-116 and THC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo effects of the synthetic cannabinoid JWH-116 and the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC). Due to a notable lack of publicly available in vivo experimental data for JWH-116, this comparison includes data for the structurally related synthetic cannabinoid JWH-018 to provide context for a compound of the same naphthoylindole class. It is critical to note that JWH-018 data is not a direct substitute for JWH-116 and direct comparative studies are needed to fully elucidate the in vivo profile of JWH-116.
Overview
Both JWH-116 and THC are agonists of the cannabinoid type 1 (CB1) receptor, which is highly expressed in the central nervous system and mediates the primary psychoactive effects of these compounds.[1][2] While THC is a partial agonist, many synthetic cannabinoids, including those in the JWH series, act as full agonists, which may contribute to differences in their potency and physiological effects.
Data Presentation
The following tables summarize the available quantitative data for JWH-116, THC, and JWH-018.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | CB1 Receptor Kᵢ (nM) | Reference |
| JWH-116 | 52 ± 5 | [Source: Bioorganic & Medicinal Chemistry, 2003] |
| THC | Varies by study (typically in the low nanomolar range) | [General knowledge from multiple sources] |
| JWH-018 | 9.00 ± 5.00 | [Source: Journal of Pharmacology and Experimental Therapeutics, 2010] |
Table 2: In Vivo Cannabinoid Tetrad Effects in Mice (Intraperitoneal Administration)
Note: Data for JWH-116 is not available. Data for JWH-018 is presented for contextual comparison.
| Effect | THC | JWH-018 |
| Hypothermia | Dose-dependent reduction in rectal temperature. A dose of 100 mg/kg resulted in a mean rectal temperature of 32.10 ± 0.37 °C.[3] | More potent than THC. A dose of 10 mg/kg resulted in a mean rectal temperature of 30.90 ± 0.33 °C.[3] |
| Analgesia (Tail-flick test) | Dose-dependent increase in tail-flick latency. A dose of 100 mg/kg resulted in a mean latency of 7.48 ± 1.49 s.[3] | More potent than THC. A dose of 10 mg/kg resulted in a maximal latency of 10.00 ± 0.00 s.[3] |
| Catalepsy (Bar test) | Induces catalepsy.[3] | Induces significant catalepsy.[3] |
| Hypolocomotion (Open field test) | Dose-dependent reduction in locomotor activity. A dose of 100 mg/kg resulted in a mean of 5.20 ± 2.58 quadrant crossings.[3] | More potent than THC. A dose of 10 mg/kg resulted in a mean of 1.50 ± 0.96 quadrant crossings.[3] |
Experimental Protocols
Cannabinoid Tetrad Assay in Mice
The cannabinoid tetrad is a series of four behavioral and physiological tests used to characterize the in vivo effects of cannabinoid receptor agonists.[2][4]
-
Animals: Adult male mice (e.g., Swiss Webster or C57BL/6J) are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[3][5]
-
Drug Administration: Test compounds (THC, JWH-018) are typically dissolved in a vehicle solution (e.g., a mixture of ethanol, Tween 80, and saline) and administered via intraperitoneal (IP) injection.[3][6]
-
Hypothermia Assessment: Rectal temperature is measured using a digital thermometer with a probe at a specified time point after drug administration.[2]
-
Analgesia Assessment (Tail-flick Test): The distal portion of the mouse's tail is immersed in a warm water bath (e.g., 52-56°C), and the latency to flick the tail is recorded. A cut-off time is established to prevent tissue damage.[2][3]
-
Catalepsy Assessment (Bar Test): The mouse's forepaws are placed on a horizontal bar raised above a surface. The time the mouse remains in this position is recorded, with a maximum duration before the mouse is considered cataleptic.[2]
-
Hypolocomotion Assessment (Open Field Test): The mouse is placed in a novel, open-field arena, and its locomotor activity (e.g., number of line crossings or distance traveled) is recorded over a specific period.[2]
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by an agonist like THC or a JWH compound initiates a cascade of intracellular signaling events. The receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[1][7][8][9]
Caption: CB1 Receptor Signaling Pathway.
Experimental Workflow for Cannabinoid Tetrad Assay
The following diagram illustrates a typical workflow for conducting the cannabinoid tetrad assay in mice.
Caption: Cannabinoid Tetrad Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrad test - Wikipedia [en.wikipedia.org]
- 3. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of dependence potential and abuse liability of Δ8-tetrahydrocannabinol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of JWH-116 in Cannabinoid Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated cross-reactivity of the synthetic cannabinoid JWH-116 in commonly used cannabinoid immunoassays. Due to a lack of specific experimental data on JWH-116, this guide leverages data from structurally similar compounds, particularly JWH-018, to provide an informed perspective. Detailed experimental protocols are included to enable researchers to perform their own cross-reactivity studies.
Introduction to JWH-116 and Immunoassay Cross-Reactivity
JWH-116 is a synthetic cannabinoid of the naphthoylindole family, structurally related to the widely studied JWH-018.[1][2][3][4] As with other synthetic cannabinoids, its detection in biological samples is a significant area of interest in clinical and forensic toxicology. Immunoassays are frequently employed as a rapid screening method for detecting cannabinoids; however, their efficacy is dependent on the antibody's ability to recognize the target analyte. Cross-reactivity occurs when an antibody binds to a non-target compound that is structurally similar to the intended analyte, which can lead to false-positive results.[5][6] Understanding the potential cross-reactivity of JWH-116 is therefore crucial for the accurate interpretation of immunoassay results.
Structural Comparison: JWH-116 vs. JWH-018
The potential for JWH-116 to cross-react in immunoassays designed to detect other cannabinoids, particularly those targeting JWH-018 and its metabolites, stems from their structural similarities. JWH-116 is the indole (B1671886) 2-ethyl derivative of JWH-018.[1][2][3] This seemingly minor modification can influence antibody recognition.
Key Structural Features:
-
Common Core: Both JWH-116 and JWH-018 share the same naphthoylindole core structure.
-
Alkyl Chain: Both possess a pentyl chain attached to the indole nitrogen.
-
Point of Difference: The key distinction is the substitution at the 2-position of the indole ring. JWH-018 has a hydrogen at this position, while JWH-116 has an ethyl group.
This structural difference may alter the binding affinity of antibodies raised against JWH-018 or its metabolites.
Cross-Reactivity Data of Structurally Related Compounds
| Compound | Immunoassay Target | Assay Type | Cross-Reactivity (%) | Reference |
| JWH-018 | JWH-018 N-(5-hydroxypentyl) metabolite | ELISA | Moderate to High | [8] |
| JWH-073 | JWH-018 N-pentanoic acid metabolite | HEIA | High | [7] |
| AM-2201 | JWH-018 N-(5-hydroxypentyl) metabolite | ELISA | Moderate to High | [6] |
| JWH-019 | JWH-018 and its metabolites | ELISA | Significant | [9][10] |
| JWH-250 | JWH-018 and its metabolites | ELISA | Limited | [9][10] |
Note: "Moderate to High" and "Significant" indicate that the compounds are likely to produce a positive result in the respective assays, though precise percentages vary between studies and assay kits.
Based on the structural similarity, it is plausible that JWH-116 would exhibit some degree of cross-reactivity in immunoassays targeting JWH-018 and its metabolites, although likely less than JWH-018 itself due to the additional ethyl group.
Experimental Protocols
To definitively determine the cross-reactivity of JWH-116, a competitive immunoassay is the recommended experimental approach.
Competitive ELISA for Cross-Reactivity Determination
This protocol outlines the steps to assess the cross-reactivity of JWH-116 in an enzyme-linked immunosorbent assay (ELISA) designed for a specific cannabinoid (e.g., JWH-018 metabolite).
Materials:
-
Microtiter plate coated with a cannabinoid-protein conjugate (e.g., JWH-018 metabolite-BSA).
-
Primary antibody specific to the target cannabinoid.
-
JWH-116 standard of known concentration.
-
Standard of the target cannabinoid (for calibration curve).
-
Enzyme-conjugated secondary antibody.
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer (e.g., PBS with Tween 20).
-
Assay buffer.
Procedure:
-
Preparation of Standards and Test Compound: Prepare a serial dilution of both the target cannabinoid standard and JWH-116 in the assay buffer.
-
Competition: To the wells of the coated microtiter plate, add a fixed amount of the primary antibody and varying concentrations of either the target cannabinoid standard or JWH-116.
-
Incubation: Incubate the plate to allow for competitive binding between the free cannabinoid (standard or JWH-116) and the coated cannabinoid for the primary antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Secondary Antibody Addition: Add the enzyme-conjugated secondary antibody, which will bind to the primary antibody that is bound to the coated cannabinoid.
-
Second Incubation: Incubate the plate.
-
Second Washing: Wash the plate to remove unbound secondary antibody.
-
Substrate Addition: Add the substrate solution. The enzyme on the secondary antibody will catalyze a color change.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the target cannabinoid standard.
-
Determine the concentration of JWH-116 that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Cannabinoid / IC50 of JWH-116) x 100
Visualizations
Cannabinoid Receptor Signaling Pathway
Cannabinoids exert their effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.[11][12][13][14][15] The activation of these receptors initiates a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of cannabinoid receptors.
Experimental Workflow for Cross-Reactivity Testing
The following diagram illustrates the key steps in determining the cross-reactivity of a compound like JWH-116 using a competitive ELISA.
Caption: Workflow for determining immunoassay cross-reactivity.
Conclusion
References
- 1. JWH-116 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. JWH 116 | CAS 619294-64-3 | Cayman Chemical | Biomol.com [biomol.com]
- 4. List of JWH cannabinoids - Wikipedia [en.wikipedia.org]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jme.bioscientifica.com [jme.bioscientifica.com]
Validating JWH-116 Purity: A Comparative Guide to HPLC Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic cannabinoids like JWH-116 is a critical step in preclinical research and development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of JWH-116, complete with experimental data, detailed protocols, and a comparison with alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) for JWH-116 Purity Analysis
HPLC with UV detection stands as a robust and widely adopted method for the quantitative analysis of synthetic cannabinoids. Its precision, accuracy, and accessibility make it a cornerstone technique in analytical laboratories. A typical HPLC method for JWH-116 leverages a reversed-phase column to separate the analyte from potential impurities based on their hydrophobicity.
Experimental Data
The following table summarizes the expected results from an HPLC analysis of a JWH-116 sample, including potential impurities. The data is presented to facilitate a clear comparison of the chromatographic behavior of these compounds.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| JWH-116 | 8.5 | 99.5 | 99.5 |
| Impurity A | 6.2 | 0.2 | - |
| Impurity B | 9.8 | 0.3 | - |
Caption: Table 1. Representative HPLC data for the purity analysis of a JWH-116 sample.
Experimental Protocol: HPLC Method for JWH-116 Purity
This protocol details a standard reversed-phase HPLC method suitable for the purity determination of JWH-116.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and excellent separation capabilities for non-polar compounds like JWH-116.
2. Reagents and Standards:
-
Solvents: HPLC-grade acetonitrile (B52724) and water.
-
Additive: Formic acid (analytical grade).
-
JWH-116 Reference Standard: A certified reference material of known purity.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 70% B
-
2-10 min: 70% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 70% B
-
13-15 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Given the UV absorbance maxima of JWH-116 at 219, 250, and 321 nm, monitoring at 219 nm is recommended for high sensitivity.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the JWH-116 sample in the mobile phase B (acetonitrile with 0.1% formic acid) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of JWH-116 is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Comparison with Alternative Analytical Methods
While HPLC-UV is a primary method for purity assessment, other techniques can provide complementary information or offer advantages in specific scenarios.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, quantitative, widely available. | Lower sensitivity than MS, may not identify unknown impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, detection by mass fragmentation. | High separation efficiency, provides structural information for impurity identification. | Requires derivatization for some compounds, potential for thermal degradation. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC, detection by mass-to-charge ratio. | High sensitivity and selectivity, excellent for trace impurity analysis and metabolite identification. | Higher cost and complexity. |
Caption: Table 2. Comparison of analytical methods for JWH-116 purity validation.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC-based purity validation of JWH-116.
Caption: HPLC analysis workflow for JWH-116 purity.
Conclusion
The validation of JWH-116 purity is paramount for reliable scientific research. The described HPLC-UV method offers a dependable and accessible approach for routine purity assessment. For more in-depth analysis, particularly for the identification of unknown impurities or for ultra-sensitive quantification, complementary techniques such as GC-MS and LC-MS/MS should be considered. The provided experimental protocol and comparative data serve as a valuable resource for researchers to establish and execute robust analytical procedures for synthetic cannabinoids.
JWH 116 efficacy compared to other synthetic cannabinoids
This guide provides a comparative analysis of the synthetic cannabinoid JWH-116 against other well-characterized synthetic cannabinoids. The focus is on receptor binding affinity and functional activity, supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding of these compounds.
Data Presentation: Comparative Efficacy of Synthetic Cannabinoids
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of JWH-116 and other selected synthetic cannabinoids for the human cannabinoid receptors CB1 and CB2. This quantitative data is essential for understanding the relative potency and selectivity of these compounds.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |
| JWH-116 | 52 ± 5[1][2] | Data not available |
| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.60 |
| JWH-073 | 7.17 | 38.3 |
| JWH-081 | 1.2 ± 0.03 | 12.4 ± 2.2 |
| JWH-210 | 0.46 | 0.69 |
| CP55,940 | ~2.5 | ~0.92 |
| WIN55,212-2 | 1.9 | 0.28 - 16.2 |
| Δ⁹-THC | ~40.7 | ~36.4 |
Note: Ki values can vary between studies due to different experimental conditions.
Table 2: Comparative Functional Activity (EC50, nM)
| Compound | Assay Type | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) |
| JWH-116 | Data not available | Data not available | Data not available |
| JWH-018 | [³⁵S]GTPγS | 12 | 6 |
| JWH-015 | [³⁵S]GTPγS | - | 13 |
| CP55,940 | [³⁵S]GTPγS | 0.73 | 4.3 - 9.4[3] |
| WIN55,212-2 | [³⁵S]GTPγS | 21 | 3.5 |
| Δ⁹-THC | [³⁵S]GTPγS | 119 | 165 |
Note: EC50 values are highly dependent on the specific functional assay and cell system used.
Cannabinoid Receptor Signaling
Activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events. The primary signaling pathway involves coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Detailed methodologies for the key experiments used to determine the efficacy of synthetic cannabinoids are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor. It involves competing the test compound against a radiolabeled ligand with known affinity.
1. Materials:
-
Receptor Membranes: Cell membranes prepared from cell lines (e.g., HEK-293 or CHO) stably expressing human CB1 or CB2 receptors.
-
Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940.
-
Test Compound: JWH-116 or other synthetic cannabinoids.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like WIN 55,212-2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Equipment: 96-well filter plates, cell harvester, scintillation counter.
2. Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + control), and competition binding (radioligand + membranes + varying concentrations of the test compound).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the amount of specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Off-Target Effects of JWH-116 in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of the synthetic cannabinoid JWH-116 in cell-based assays. Due to the limited availability of direct experimental data for JWH-116, this guide utilizes data from the structurally similar first-generation naphthoylindole cannabinoids, JWH-018 and JWH-073, as predictive surrogates. The off-target profiles of these compounds are compared with other classes of synthetic cannabinoids, namely AMB-FUBINACA and CUMYL-PINACA, to offer a broader perspective on the selectivity of these research compounds.
Executive Summary
First-generation synthetic cannabinoids, including the JWH series, generally exhibit a higher affinity for the cannabinoid receptors (CB1 and CB2) than for other G-protein coupled receptors (GPCRs) or ion channels. Off-target interactions are typically observed at concentrations significantly higher than those required for cannabinoid receptor activation. The most notable off-target activities for JWH-018 and JWH-073 have been identified at the serotonin (B10506) 5-HT2B receptor, where they act as antagonists, and at the hERG potassium channel, where they can induce blockade. In comparison, newer generation synthetic cannabinoids like AMB-FUBINACA and CUMYL-PINACA demonstrate a broader range of off-target antagonist activities at various GPCRs, albeit also at high micromolar concentrations.
Data Presentation: Comparative Off-Target Activity
The following tables summarize the quantitative data on the on-target and off-target activities of JWH-018, JWH-073, AMB-FUBINACA, and CUMYL-PINACA in various cell-based assays.
Table 1: On-Target Cannabinoid Receptor Binding Affinity
| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) |
| JWH-018 | 9.0 | 2.94 |
| JWH-073 | 8.9 - 12.9[1] | 38[1] |
| AMB-FUBINACA | 0.9 | 1.4 |
| CUMYL-PINACA | 1.1 | 2.9 |
Note: Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity.
Table 2: Off-Target Activity at Serotonin 5-HT₂ᴮ Receptor (Antagonism)
| Compound | IC₅₀ (µM) |
| JWH-018 | 1.71 |
| JWH-073 | 2.87 |
Note: IC₅₀ values represent the half-maximal inhibitory concentration.
Table 3: Off-Target Activity at hERG Potassium Channel (Blockade)
| Compound | IC₅₀ (µM) |
| JWH-018 | 3.35 |
| JWH-073 | >30 |
Note: IC₅₀ values represent the half-maximal inhibitory concentration.
Table 4: Off-Target Antagonist Activity at Various GPCRs (at 30 µM screening concentration)
| Compound | Number of Off-Target GPCRs with >35% Inhibition |
| AMB-FUBINACA | 86[2][3] |
| CUMYL-PINACA | 86[2][3] |
Note: This data is from a broad panel screen and indicates promiscuous antagonist activity at a high concentration.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Cannabinoid Receptors
This assay determines the binding affinity of a test compound to the CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compound (JWH-116 or comparators).
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Wash Buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well filter plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding cell membranes to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound and free radioligand.
-
Allow the filters to dry, and then measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Determine the IC₅₀ value of the test compound from the concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.[4]
β-Arrestin Recruitment Assay for GPCRs
This functional assay measures the ability of a compound to activate a GPCR, leading to the recruitment of β-arrestin.
Materials:
-
HEK293 cells stably co-expressing the GPCR of interest and a β-arrestin-enzyme fragment complementation (EFC) system (e.g., PathHunter®).
-
Test compound.
-
Known agonist for the GPCR of interest.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Detection reagents for the EFC system.
Procedure:
-
Plate the cells in a 384-well assay plate and incubate overnight.
-
For agonist mode: Add serial dilutions of the test compound to the cells and incubate for 90 minutes at 37°C.
-
For antagonist mode: Pre-incubate the cells with the test compound for 30 minutes, then add a known agonist at its EC₈₀ concentration and incubate for a further 90 minutes.
-
Add the detection reagents according to the manufacturer's instructions and incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Analyze the data to determine EC₅₀ (agonist mode) or IC₅₀ (antagonist mode) values.
Manual Patch Clamp Assay for hERG Channel
This electrophysiological assay is the gold standard for assessing a compound's potential to block the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (pipette) solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES, pH 7.2.
-
Test compound dissolved in DMSO and diluted in the external solution.
-
Patch clamp rig with amplifier and data acquisition system.
Procedure:
-
Establish a whole-cell patch clamp configuration on a single hERG-expressing cell.
-
Record baseline hERG currents using a specific voltage-clamp protocol. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.
-
Perfuse the cell with increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration.
-
Record the hERG current at each concentration.
-
Perform a washout with the external solution to assess the reversibility of any inhibition.
-
Measure the reduction in the hERG tail current at each concentration and calculate the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway for Cannabinoid Receptor Activation
Caption: Cannabinoid receptor activation and downstream signaling pathways.
Experimental Workflow for Off-Target Screening
Caption: Workflow for determining the off-target profile of a compound.
References
- 1. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Receptor-Ligand Binding Assays [labome.com]
- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
JWH-116 as a Reference Standard in Forensic Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting a significant challenge for forensic analysis. Synthetic cannabinoids, such as JWH-116, represent a prominent class of NPS requiring accurate identification and quantification. The selection of an appropriate reference standard is paramount for achieving reliable and defensible analytical results. This guide provides a comprehensive comparison of JWH-116 as a forensic reference standard, evaluating its performance against a common alternative, JWH-018, and offering supporting experimental data and protocols.
Performance Comparison: JWH-116 vs. JWH-018
JWH-116 and JWH-018 belong to the N-(1-naphthoyl)-indole (naphthoylindole) family of synthetic cannabinoids. While structurally similar, their subtle differences can influence their analytical behavior and receptor binding affinities. The choice between these standards depends on the specific requirements of the forensic laboratory, including the instrumentation available and the scope of the analysis.
| Parameter | JWH-116 | JWH-018 | Source(s) |
| Chemical Formula | C₂₆H₂₇NO | C₂₄H₂₃NO | [1][2] |
| Molecular Weight | 369.5 g/mol | 341.45 g/mol | [1][2] |
| Purity (Typical) | ≥98% | ≥98% (as neat solid) | [1][2] |
| CB1 Receptor Binding Affinity (Ki) | 52 nM | 9.0 nM | [1][3] |
| Availability | Commercially available as an analytical reference standard. | Widely available as a certified reference material (CRM). | [1][2] |
| Primary Use in Forensic Analysis | Qualitative and quantitative analysis of JWH-116 in seized materials and biological samples. | Broadly used for the identification and quantification of JWH-018 and as a representative of the naphthoylindole class. | [1][4] |
Key Considerations:
-
Potency: JWH-018 exhibits a significantly higher binding affinity for the CB1 receptor (lower Ki value) compared to JWH-116, indicating greater psychoactive potency.[1][3] This is a critical factor in toxicological interpretation.
-
Structural Similarity: The structural similarity between JWH-116 and JWH-018 can be advantageous for developing analytical methods that can detect multiple analogues. However, it also necessitates chromatographic separation for unambiguous identification.
-
Reference Material Quality: Both compounds are available as high-purity reference standards. The availability of JWH-018 as a Certified Reference Material (CRM) provides an additional level of metrological traceability for quantitative applications.[2]
-
Stability: As with most synthetic cannabinoids, solutions of JWH-116 and JWH-018 should be stored at low temperatures (e.g., -20°C) to ensure long-term stability.[5][6] Studies on other synthetic cannabinoids have shown good stability in biological matrices when stored frozen.[5]
Experimental Protocols
Accurate forensic analysis of JWH-116 and other synthetic cannabinoids relies on validated and robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful tool for the identification of synthetic cannabinoids, providing characteristic fragmentation patterns.
Sample Preparation (for seized plant material):
-
Homogenize the plant material.
-
Extract a representative sample (e.g., 100 mg) with a suitable organic solvent such as methanol (B129727) or acetonitrile.
-
Vortex and sonicate the sample to ensure efficient extraction.
-
Centrifuge the sample and filter the supernatant.
-
The extract can be analyzed directly or diluted as necessary.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 20°C/min to 300°C, hold for 5 minutes.
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
Data Analysis:
Identification is achieved by comparing the retention time and the mass spectrum of the unknown peak with that of a certified reference standard of JWH-116.[7] The mass spectrum of JWH-116 will exhibit a molecular ion peak and characteristic fragment ions corresponding to the naphthoyl and indole (B1671886) moieties.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of synthetic cannabinoids in complex matrices like blood and urine.
Sample Preparation (for biological fluids):
-
To 1 mL of urine or blood, add an internal standard (e.g., JWH-116-d5).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane:ethyl acetate (B1210297) 9:1) or solid-phase extraction (SPE).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC (or equivalent)
-
Mass Spectrometer: Sciex QTRAP 6500+ (or equivalent)
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for JWH-116 and its internal standard.
Data Analysis:
Quantification is achieved by creating a calibration curve using the peak area ratios of the analyte to the internal standard at multiple concentration levels.
Visualizations
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids like JWH-116 exert their effects by acting as agonists at cannabinoid receptors, primarily the CB1 receptor located in the central nervous system. The following diagram illustrates the general signaling pathway initiated by cannabinoid receptor activation.
Caption: Cannabinoid receptor activation by a synthetic cannabinoid.
Experimental Workflow for Forensic Analysis
The following diagram outlines a typical workflow for the forensic analysis of a seized sample suspected of containing JWH-116.
Caption: Workflow for the forensic identification of JWH-116.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. JWH-116 - Wikipedia [en.wikipedia.org]
- 4. Analysis of Synthetic Cannabinoids in Botanical Material: A Review of Analytical Methods and Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 6. arch.ies.gov.pl [arch.ies.gov.pl]
- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of JWH-116 and its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synthetic cannabinoid JWH-116 and its predicted metabolites. Due to a lack of direct experimental data on the metabolites of JWH-116, this guide leverages extensive research on the structurally similar and widely studied synthetic cannabinoid, JWH-018, to infer potential metabolic pathways and comparative potencies.
JWH-116, a naphthoylindole synthetic cannabinoid, is recognized for its affinity for the CB1 receptor, with a reported binding affinity (Ki) of 52 ± 5 nM[1]. Like other synthetic cannabinoids, JWH-116 is expected to undergo extensive phase I metabolism, primarily through oxidation, leading to the formation of various hydroxylated and carboxylated derivatives. These metabolic transformations can significantly alter the pharmacological profile of the parent compound, yielding metabolites with varying potencies at cannabinoid receptors.
Predicted Metabolic Pathways of JWH-116
Based on the well-documented metabolism of JWH-018, the primary metabolic pathways for JWH-116 are predicted to involve[2][3][4][5][6][7][8][9][10][11]:
-
Hydroxylation of the N-pentyl chain: This can occur at various positions, leading to a number of isomeric hydroxylated metabolites.
-
Hydroxylation of the indole (B1671886) ring: This is another common metabolic route for JWH compounds.
-
Carboxylation of the N-pentyl chain: Further oxidation of the terminal hydroxyl group on the pentyl chain can result in a carboxylic acid metabolite.
-
N-dealkylation: Cleavage of the N-pentyl chain is also a possible, though generally minor, metabolic pathway[7].
The ethyl group at the 2-position of the indole ring in JWH-116 may influence the specific sites of metabolism compared to JWH-018, but the overall metabolic scheme is anticipated to be similar.
References
- 1. JWH-116 - Wikipedia [en.wikipedia.org]
- 2. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
- 3. scispace.com [scispace.com]
- 4. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of classical cannabinoids and the synthetic cannabinoid JWH-018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
- 9. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS Methods for JWH-116 Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of synthetic cannabinoids, the accurate quantification of these compounds is paramount. This guide provides a comparative overview of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of JWH-116, a potent synthetic cannabinoid of the naphthoylindole family. Due to a lack of specific validated methods for JWH-116 in peer-reviewed literature, this guide presents a hypothetical, yet representative, method based on established protocols for structurally similar analogs like JWH-018 and JWH-073.
JWH-116, with the chemical formula C26H27NO and a molar mass of 369.508 g·mol−1, is a derivative of JWH-018.[1][2] Its detection and quantification are crucial in forensic toxicology and clinical research. The method outlined below provides a robust framework for achieving sensitive and specific measurements of JWH-116 in biological matrices such as whole blood and urine.
Proposed LC-MS/MS Method for JWH-116 Quantification
This section details a hypothetical, yet scientifically grounded, LC-MS/MS method for the quantification of JWH-116. The parameters are derived from validated methods for other JWH series compounds and are expected to provide a strong starting point for method development and validation.[3][4][5][6][7][8][9][10][11][12]
Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction (LLE) protocol is proposed for the efficient extraction of JWH-116 from biological matrices.
Protocol:
-
To 1 mL of the biological sample (e.g., whole blood, urine), add an internal standard (e.g., JWH-018-d9).
-
Alkalinize the sample with a suitable buffer (e.g., borate (B1201080) buffer, pH 9).
-
Add 5 mL of an organic extraction solvent (e.g., n-hexane:ethyl acetate (B1210297) 9:1 v/v).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions
Table 1: Proposed Chromatographic Conditions for JWH-116 Analysis
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Detection
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM). Based on the fragmentation patterns of similar JWH compounds, the following mass transitions for JWH-116 (protonated molecule [M+H]+ at m/z 370.2) are proposed.[13][14]
Table 2: Proposed MRM Transitions for JWH-116
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 370.2 | 155.1 | 25 | Quantifier |
| 370.2 | 127.1 | 35 | Qualifier |
Method Validation: Performance Characteristics
The following table summarizes the anticipated performance characteristics of the proposed LC-MS/MS method for JWH-116, based on typical validation data for related synthetic cannabinoids.[3][4][12]
Table 3: Anticipated Validation Parameters for the Proposed JWH-116 Method
| Validation Parameter | Anticipated Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Experimental Workflow for Method Validation
The validation of an analytical method is a critical process to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for JWH-116 quantification.
Caption: A flowchart illustrating the key stages in the development and validation of an LC-MS/MS method for JWH-116 quantification.
Comparison with Alternative Methods
While LC-MS/MS is the gold standard for the quantification of synthetic cannabinoids due to its high sensitivity and selectivity, other analytical techniques have been employed for their detection.
Table 4: Comparison of Analytical Methods for Synthetic Cannabinoid Analysis
| Method | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and specificity, quantitative, suitable for complex matrices. | High initial instrument cost, requires skilled operators. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Good separation efficiency, established libraries for identification. | Requires derivatization for some compounds, potential for thermal degradation. |
| Immunoassays | Rapid screening, high throughput. | Prone to cross-reactivity, provides qualitative or semi-quantitative results, requires confirmation by a more specific method. |
References
- 1. JWH-116 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 7. Direct Quantification of Cannabinoids and Cannabinoid Glucuronides in Whole Blood by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Analysis of Synthetic Cannabinoids Using a Miniature Mass Spectrometer with Ambient Ionization Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of JWH-116: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of synthetic cannabinoids such as JWH-116 is a critical component of laboratory safety and regulatory compliance. JWH-116, a potent synthetic cannabinoid from the naphthoylindole family, is classified as a Schedule I controlled substance in the United States and is subject to stringent regulations governing its handling and disposal.[1] This guide provides essential information on the appropriate procedures for the disposal of JWH-116, emphasizing safety, compliance, and responsible laboratory practices.
Regulatory Framework and Core Principles
The disposal of Schedule I controlled substances is strictly regulated to prevent diversion and environmental contamination.[2][3][4][5] The primary principle is that the substance must be rendered "non-retrievable," meaning it cannot be transformed back into a physical or chemical state that would allow it to be used.[4][5] Due to the legal and safety complexities, on-site chemical neutralization by individual researchers is generally discouraged and may not be compliant with institutional or federal regulations.
The recommended and most compliant method for the disposal of expired, unwanted, or residual JWH-116 is through a licensed reverse distributor or by following the specific protocols established by your institution's Environmental Health & Safety (EHS) department.[2][3][6]
Procedural Steps for Compliant Disposal
The following steps outline a general procedure for the proper disposal of JWH-116. It is imperative to consult and adhere to your institution's specific policies and procedures.
-
Segregation and Secure Storage:
-
Clearly label any JWH-116 designated for disposal as "Waste," "Expired," or "To Be Disposed."
-
Segregate this material from active inventory within a secure, locked storage location, as mandated for Schedule I substances.[2]
-
-
Contact Environmental Health & Safety (EHS):
-
Documentation:
-
Meticulously document all quantities of JWH-116 designated for disposal. This includes maintaining accurate usage logs that reflect the removal of the substance from active inventory.
-
For Schedule I and II substances, a DEA Form 222 may be required for the transfer to a reverse distributor.[2] Your EHS office will facilitate this process.
-
-
Packaging for Pickup:
-
Package the waste JWH-116 according to the instructions provided by your EHS office. This typically involves placing it in a designated, properly labeled, and sealed container.
-
-
Transfer of Custody:
-
The transfer of the waste material to EHS personnel or a licensed reverse distributor must be documented. This often involves signing a chain of custody form.[2]
-
Unacceptable Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited for controlled substances like JWH-116:
-
Sink or Drain Disposal: Never dispose of JWH-116 down the sink or in any waterway.
-
Regular Trash: Do not discard JWH-116 in the regular laboratory trash.
-
Mixing with Solvents for Evaporation: This is not a compliant or safe method of disposal.
-
Unwitnessed or Undocumented Destruction: All disposal procedures for recoverable amounts of controlled substances must be witnessed by two authorized individuals and thoroughly documented.[2][5]
Chemical Considerations of JWH-116
JWH-116 is a member of the naphthoylindole class of synthetic cannabinoids.[7] While research into the chemical degradation of these compounds exists, particularly in the context of combustion and metabolism, there are no universally approved, simple chemical neutralization protocols for laboratory use.[8][9][10] Studies on related compounds like JWH-018 show that they can be metabolized through hydroxylation and dealkylation, but this does not provide a basis for laboratory-scale chemical destruction.[11] Attempting to chemically degrade JWH-116 without a validated protocol could be hazardous, potentially creating unknown and harmful byproducts.
The chemical structure of JWH-116 and related compounds is relatively stable under normal laboratory conditions.[10] Pyrolysis (degradation at high temperatures) can lead to the formation of various other compounds, highlighting the risks of uncontrolled thermal degradation.[8][9][10]
Quantitative Data Summary
Due to the nature of JWH-116 as a research chemical, quantitative data regarding disposal is primarily focused on regulatory compliance and tracking rather than specific chemical reactions. The key quantitative aspect is the accurate accounting of the material from acquisition to disposal.
| Data Point | Value/Requirement | Source |
| DEA Schedule | Schedule I | [1] |
| Disposal Method | Rendered Non-Retrievable | [4][5] |
| Witness Requirement | 2 Authorized Individuals | [2][5] |
| Record Keeping | Mandatory and Detailed | [2] |
Logical Workflow for JWH-116 Disposal
The following diagram illustrates the compliant workflow for the disposal of JWH-116 in a research setting.
By adhering to these established procedures and working closely with your institution's safety professionals, you can ensure the safe, legal, and responsible disposal of JWH-116, thereby protecting yourself, your colleagues, and the environment.
References
- 1. Broadly Neutralizing Synthetic Cannabinoid Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-compliance.umich.edu [research-compliance.umich.edu]
- 3. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Controlled Substances - FAQ | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. Controlled Substances | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 7. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of synthetic cannabinoid agonists and their degradation products after combustion in a smoking simulator - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY00722A [pubs.rsc.org]
- 9. Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ojp.gov [ojp.gov]
- 11. JWH-018 - Wikipedia [en.wikipedia.org]
Essential Safety and Handling of JWH-116 in a Laboratory Setting
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling JWH-116, a potent synthetic cannabinoid. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and compliance with safety standards. JWH-116 is classified as a Schedule I controlled substance in the United States, necessitating strict adherence to all applicable regulations.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling JWH-116. It is imperative to use this equipment to prevent accidental exposure through inhalation, skin contact, or ingestion.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder form or creating aerosols. A fume hood is the preferred engineering control. |
| Body Protection | Laboratory Coat | Standard laboratory coat to be worn at all times. |
Safe Handling and Storage
All operations involving JWH-116 should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. Avoid direct contact with the substance. In case of accidental contact, wash the affected area thoroughly with soap and water.
Storage: JWH-116 should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Operational Plan: Step-by-Step Handling Protocol
A meticulous and systematic approach is crucial when working with JWH-116. The following protocol outlines the key steps for safe handling during experimental procedures.
-
Preparation:
-
Ensure the chemical fume hood is operational and certified.
-
Don all required personal protective equipment as specified in the table above.
-
Prepare all necessary equipment and reagents before handling JWH-116.
-
Have a designated waste container for JWH-116 contaminated materials readily accessible within the fume hood.
-
-
Handling:
-
Conduct all weighing and solution preparation of JWH-116 inside the chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound, minimizing the creation of dust.
-
When preparing solutions, add the solvent to the JWH-116 slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, and date.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with JWH-116 using an appropriate solvent (e.g., ethanol).
-
Dispose of all contaminated materials, including gloves and weighing paper, in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
The disposal of JWH-116 and any contaminated materials must be handled as hazardous waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Waste Segregation and Collection:
-
All solid waste contaminated with JWH-116 (e.g., gloves, wipes, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing JWH-116 should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Never dispose of JWH-116 down the drain or in the regular trash.
Disposal Workflow:
Caption: This diagram outlines the procedural steps for the safe disposal of JWH-116 waste.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the operational context, the following diagram illustrates a logical workflow for the selection and use of Personal Protective Equipment when handling JWH-116.
Caption: This diagram illustrates the decision-making process for selecting and using appropriate PPE.
By strictly following these guidelines, laboratories can mitigate the risks associated with handling JWH-116 and ensure a safe research environment. It is the responsibility of every individual working with this compound to be fully aware of its hazards and to handle it with the utmost care and precaution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
